molecular formula C90H139N13O23 B12418235 RMC-4529

RMC-4529

Cat. No.: B12418235
M. Wt: 1771.1 g/mol
InChI Key: PSGYEYPZNOWGNB-DTGDRGTPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RMC-4529 is a useful research compound. Its molecular formula is C90H139N13O23 and its molecular weight is 1771.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C90H139N13O23

Molecular Weight

1771.1 g/mol

IUPAC Name

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C90H139N13O23/c1-59-19-13-12-14-20-60(2)74(111-8)54-69-25-22-65(7)90(110,126-69)84(107)87(108)102-30-17-15-21-71(102)88(109)124-76(62(4)51-66-23-26-72(104)77(52-66)113-10)55-75(112-9)61(3)50-64(6)82(106)83(114-11)80(63(5)49-59)99-123-57-68-56-101(100-97-68)32-34-116-36-38-118-40-42-120-44-46-122-48-47-121-45-43-119-41-39-117-37-35-115-33-28-78(105)93-29-16-18-31-103-86-79(85(91)94-58-95-86)81(98-103)67-24-27-73-70(53-67)96-89(92)125-73/h12-14,19-20,24,27,50,53,56,58-59,61-63,65-66,69,71-72,74-77,82-83,104,106,110H,15-18,21-23,25-26,28-49,51-52,54-55,57H2,1-11H3,(H2,92,96)(H,93,105)(H2,91,94,95)/b14-12+,19-13+,60-20+,64-50+,99-80+/t59-,61-,62-,63-,65-,66+,69+,71+,72-,74+,75-,76+,77-,82-,83+,90-/m1/s1

InChI Key

PSGYEYPZNOWGNB-DTGDRGTPSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](/C(=N\OCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)OC(=N7)N)N)/[C@@H]([C@@H](/C(=C/[C@H]([C@@H](C[C@H](OC(=O)[C@@H]8CCCCN8C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]9CC[C@H]([C@@H](C9)OC)O)OC)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=NOCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)OC(=N7)N)N)C(C(C(=CC(C(CC(OC(=O)C8CCCCN8C(=O)C(=O)C1(O2)O)C(C)CC9CCC(C(C9)OC)O)OC)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RMC-4630

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on RMC-4630, a potent, selective, and orally bioavailable SHP2 inhibitor developed by Revolution Medicines. Initial searches for "RMC-4529" did not yield a specific drug candidate with a well-documented mechanism of action; it is presumed the query intended to be for the more prominently researched RMC-4630.

Executive Summary

RMC-4630 is an investigational small molecule inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that functions as a central transducer and positive regulator of the RAS-MAP kinase (MAPK) signaling pathway.[1][2][3] In many forms of cancer, this pathway is hyperactivated due to mutations in receptor tyrosine kinases (RTKs) or RAS itself, making SHP2 a compelling therapeutic target.[1][2] RMC-4630 acts as an allosteric inhibitor, stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its signaling function and blocking downstream proliferation and survival signals.[4] Preclinical data have demonstrated its ability to reduce tumor growth, and it is being evaluated in clinical trials both as a monotherapy and in combination with other targeted agents.[5]

Core Mechanism of Action

RMC-4630 is not a competitive inhibitor that binds to the active site. Instead, it is an allosteric inhibitor that binds to a pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2.

The core mechanism involves:

  • Stabilization of the Inactive State: In its inactive state, the N-SH2 domain of SHP2 blocks the PTP catalytic site, preventing its enzymatic activity.[4]

  • Allosteric Binding: RMC-4630 binds to this interface, effectively acting as a "molecular glue" that locks SHP2 in this self-inhibited conformation.[4]

  • Inhibition of Both Catalytic and Scaffolding Functions: This stabilization prevents the conformational change required for SHP2 activation, thereby inhibiting both its phosphatase activity and its non-catalytic scaffolding functions necessary for assembling signaling complexes.[4]

  • Blockade of RAS-MAPK Pathway Signaling: By locking SHP2 in an inactive state, RMC-4630 prevents the dephosphorylation of key substrates and the recruitment of adaptor proteins like Grb2-SOS1, which are necessary for the activation of RAS.[3][4] This leads to the suppression of downstream signaling through RAF, MEK, and ERK.[1]

The SHP2 Signaling Pathway

SHP2 is a crucial node linking RTK signaling to RAS activation. Its inhibition by RMC-4630 represents a key intervention point in oncogenic signaling.

SHP2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GF Growth Factor GF->RTK Binds GRB2_SOS1 GRB2-SOS1 Complex RAS_GDP RAS-GDP (Inactive) GRB2_SOS1->RAS_GDP Catalyzes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->GRB2_SOS1 Promotes Complex Assembly RMC4630 RMC-4630 RMC4630->SHP2_inactive Binds & Stabilizes MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates

Caption: The RAS-MAPK signaling pathway and the inhibitory action of RMC-4630 on SHP2.

Quantitative Preclinical Data

The potency of RMC-4630 has been characterized in various biochemical and cellular assays. The following table summarizes key publicly available data.

Assay TypeDescriptionCell Line / ModelIC50 Value (nM)Reference
Biochemical Assay Potency in inhibiting SHP2 phosphatase activity via dephosphorylation of a probeN/A1.29[6]
Cellular Assay Inhibition of ERK1/2 phosphorylation (pERK), a readout for RAS pathway activationPC9 (EGFR ex19del)14[6]
Cellular Assay Inhibition of ERK1/2 phosphorylation (pERK), a readout for RAS pathway activationNCI-H358 (KRAS G12C)20[6]

Experimental Protocols and Methodologies

While detailed, step-by-step protocols are proprietary, the principles behind the key experiments cited can be described.

Biochemical SHP2 Phosphatase Activity Assay

This assay directly measures the enzymatic activity of purified SHP2 protein.

  • Objective: To determine the direct inhibitory potency (IC50) of RMC-4630 on SHP2's catalytic function.

  • General Protocol:

    • Recombinant human SHP2 protein is incubated with a synthetic phosphopeptide substrate.

    • A range of RMC-4630 concentrations are added to the reaction wells.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of dephosphorylated substrate (product) is measured, often using a fluorescence or luminescence-based detection method.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the RMC-4630 concentration.

Cellular pERK Inhibition Assay (Western Blot or ELISA)

This assay measures the level of phosphorylated ERK (pERK), a key downstream marker of RAS-MAPK pathway activation, in cancer cell lines.

  • Objective: To assess the ability of RMC-4630 to block pathway signaling within a cellular context.

  • General Protocol:

    • Cancer cell lines with known RAS pathway mutations (e.g., KRAS G12C) are cultured.

    • Cells are treated with various concentrations of RMC-4630 for a specified duration.

    • Cells are stimulated with a growth factor (e.g., EGF) to ensure robust pathway activation.

    • Cells are lysed to extract total protein.

    • Protein concentration is quantified to ensure equal loading.

    • The levels of pERK and total ERK are measured using either Western Blot or an ELISA-based method with specific antibodies.

    • The ratio of pERK to total ERK is calculated and normalized to untreated controls to determine the percentage of inhibition and calculate the IC50.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis cell_culture 1. Culture Cancer Cell Line (e.g., NCI-H358) treatment 3. Treat Cells with RMC-4630 cell_culture->treatment compound_prep 2. Prepare RMC-4630 Concentration Gradient compound_prep->treatment lysis 4. Lyse Cells to Extract Proteins treatment->lysis quant 5. Quantify Protein Concentration lysis->quant western 6. Western Blot for pERK & Total ERK quant->western data_analysis 7. Densitometry & IC50 Calculation western->data_analysis

Caption: A generalized workflow for a cellular pERK inhibition assay.

Dual Role: Direct Tumor Cell Inhibition and Immune Modulation

Beyond its direct effect on tumor cell signaling, SHP2 inhibition has been shown to modulate the tumor microenvironment.[7]

  • Anti-Tumor Immunity: Treatment with a SHP2 inhibitor was found in preclinical models to increase the infiltration of anti-tumor T cells while depleting pro-tumorigenic macrophages within the tumor microenvironment.[7]

  • PD-1 Signaling: SHP2 is also involved in signaling downstream of the immune checkpoint receptor PD-1.[1] Its inhibition may therefore enhance anti-tumor immune responses, providing a strong rationale for combination therapy with checkpoint inhibitors.[7]

Logical_Relationship cluster_effects cluster_outcomes RMC4630 RMC-4630 SHP2_Inhibition SHP2 Inhibition RMC4630->SHP2_Inhibition RAS_Block RAS-MAPK Pathway Blockade SHP2_Inhibition->RAS_Block Immune_Mod Immune Microenvironment Modulation SHP2_Inhibition->Immune_Mod Tumor_Inhibition Decreased Tumor Cell Proliferation & Survival RAS_Block->Tumor_Inhibition Immune_Activation Enhanced Anti-Tumor Immunity Immune_Mod->Immune_Activation

References

Unveiling RMC-4529: A Potent mTOR Inhibitor from Revolution Medicines

Author: BenchChem Technical Support Team. Date: November 2025

Redwood City, CA - Researchers at Revolution Medicines have developed RMC-4529, a novel and potent inhibitor of the mechanistic target of rapamycin (mTOR). This compound, identified by its CAS number 2250059-27-7, demonstrates significant promise in the field of targeted cancer therapy. While not prominently featured in the company's public pipeline, which primarily highlights its RAS(ON) inhibitor programs, the discovery of this compound underscores the breadth of Revolution Medicines' research and development capabilities in oncology.

Core Discovery and Molecular Profile

This compound was identified through research into rapamycin analogs as mTOR inhibitors, detailed in the patent application WO2018204416A1. The inventors listed on this patent include several scientists affiliated with Revolution Medicines, confirming the company's role in its discovery.

The compound is a potent inhibitor of mTOR, a crucial kinase that regulates cell growth, proliferation, and metabolism. Specifically, this compound has shown a half-maximal inhibitory concentration (IC50) of 1.0 nM against the phosphorylation of 4E-BP1 at threonine residues 37 and 46 (p-4E-BP1-(T37/46)) in a cellular mTOR kinase assay.[1] This demonstrates its high potency in a cellular context.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2250059-27-7
Molecular Formula C90H139N13O23
Molecular Weight 1771.17 g/mol

Mechanism of Action: Targeting the mTOR Signaling Pathway

This compound functions as an mTOR inhibitor, targeting a key node in cellular signaling pathways frequently dysregulated in cancer. The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes regulate a multitude of cellular processes critical for tumor growth and survival.

The inhibition of p-4E-BP1, a downstream effector of mTORC1, by this compound suggests that it primarily targets the mTORC1 pathway. By inhibiting mTORC1, this compound can disrupt protein synthesis and other anabolic processes that are essential for rapidly dividing cancer cells.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates S6K1 S6K1 mTORC1->S6K1 phosphorylates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis regulates S6K1->Protein Synthesis regulates Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 inhibits

Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The development of this compound involved key in vitro assays to characterize its activity. A central experiment is the cellular mTOR kinase assay to determine the IC50 value against p-4E-BP1.

Cellular mTOR Kinase Assay for p-4E-BP1 (T37/46) Inhibition

Objective: To determine the potency of this compound in inhibiting mTORC1 signaling in a cellular environment by measuring the phosphorylation of a key downstream substrate, 4E-BP1.

Methodology:

  • Cell Culture: A suitable cancer cell line with a constitutively active PI3K/mTOR pathway is cultured under standard conditions.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period.

  • Cell Lysis: After treatment, the cells are lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • ELISA or Western Blotting: The levels of phosphorylated 4E-BP1 (at Thr37/46) and total 4E-BP1 are quantified.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA format is commonly used. Wells of a microplate are coated with a capture antibody for total 4E-BP1. The cell lysates are added, followed by a detection antibody specific for p-4E-BP1 (Thr37/46) conjugated to an enzyme (e.g., HRP). A substrate is then added, and the resulting signal is proportional to the amount of p-4E-BP1.

    • Western Blotting: Proteins from the cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for p-4E-BP1 (Thr37/46) and total 4E-BP1. Following incubation with secondary antibodies, the protein bands are visualized and quantified.

  • Data Analysis: The ratio of p-4E-BP1 to total 4E-BP1 is calculated for each concentration of this compound. The data are then plotted as a dose-response curve, and the IC50 value is determined.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_analysis Analysis of p-4E-BP1 Levels cluster_data_processing Data Processing A Cancer Cell Culture B Treatment with this compound (Serial Dilutions) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E ELISA or Western Blot for p-4E-BP1 and Total 4E-BP1 D->E F Calculate Ratio of p-4E-BP1 to Total 4E-BP1 E->F G Generate Dose-Response Curve and Determine IC50 F->G

Figure 2: Experimental workflow for determining the cellular IC50 of this compound.

Development Status and Future Directions

Currently, there is limited public information regarding the preclinical and clinical development of this compound. Revolution Medicines' disclosed pipeline is focused on advancing its portfolio of RAS(ON) inhibitors, such as RMC-6236 and RMC-6291, through clinical trials.

The discovery of a potent mTOR inhibitor like this compound within Revolution Medicines' portfolio highlights the company's diverse expertise in targeting fundamental cancer pathways. While the strategic focus may currently be on the RAS pathway, the development of potent mTOR inhibitors could offer future opportunities for combination therapies or for treating specific cancer types where mTOR signaling is a primary driver of disease. Further research and disclosure from the company will be necessary to fully understand the therapeutic potential and development trajectory of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While mTOR inhibitors have been a focus of oncological research, early-generation compounds have faced limitations, including incomplete pathway inhibition and off-target toxicities. This technical guide provides an in-depth analysis of a novel class of mTORC1-selective inhibitors, exemplified by the preclinical compound RMC-4529 and its clinical-stage counterpart, RMC-5552. These bi-steric inhibitors represent a promising therapeutic strategy by selectively and potently targeting mTORC1, leading to robust anti-tumor activity. This document details their mechanism of action, presents key preclinical and clinical data, outlines relevant experimental protocols for their characterization, and visualizes the complex biological processes involved.

Introduction: Targeting the mTOR Signaling Pathway in Cancer

The mTOR pathway, a central node in cellular signaling, integrates a wide array of extracellular and intracellular signals to orchestrate metabolic processes. It is comprised of two distinct multi-protein complexes, mTORC1 and mTORC2, which regulate different downstream effectors. Hyperactivation of the mTOR pathway, often through mutations in upstream components like PI3K and PTEN, is a frequent event in tumorigenesis, making it an attractive target for therapeutic intervention.

First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have demonstrated limited clinical efficacy, in part due to their incomplete inhibition of a key downstream effector, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Second-generation pan-mTOR inhibitors, which target the ATP-binding site of both mTORC1 and mTORC2, have shown increased potency but are often associated with a narrow therapeutic window due to mTORC2-mediated toxicities, such as hyperglycemia.

The development of bi-steric mTORC1-selective inhibitors, such as this compound and RMC-5552, aims to overcome these limitations. These compounds are designed to bind to both the FKBP12-rapamycin binding (FRB) allosteric site and the ATP-binding kinase domain of mTORC1 simultaneously. This dual-binding mechanism is intended to achieve potent and selective inhibition of mTORC1, leading to a more profound and durable anti-tumor response with an improved safety profile.

This compound and Related Compounds: A New Class of mTORC1 Inhibitors

This compound is a preclinical, bi-steric mTORC1-selective inhibitor developed by Revolution Medicines. While detailed information on this compound is limited, it serves as an important tool compound representing a class of molecules that includes the clinical candidate RMC-5552. These compounds are designed to potently and selectively inhibit mTORC1 over mTORC2.

Mechanism of Action

The bi-steric design of this compound and related compounds allows for a unique mode of mTORC1 inhibition. By engaging both the FRB domain and the kinase active site, these inhibitors are designed to achieve deep suppression of mTORC1 signaling, including the robust inhibition of 4E-BP1 phosphorylation. This is a key differentiator from rapalogs, which only weakly inhibit this critical step in cap-dependent translation of oncogenic proteins. The selectivity for mTORC1 over mTORC2 is intended to mitigate the toxicities associated with pan-mTOR inhibition.

Quantitative Preclinical and Clinical Data

The following tables summarize the available quantitative data for this compound and the related clinical compound, RMC-5552.

Table 1: In Vitro Potency of this compound and RMC-5552

CompoundAssayTargetIC50 (nM)Reference
This compoundmTOR Kinase Cellular Assayp-4E-BP1 (T37/46)1.0[1][2][3][4]
RMC-5552Cellular AssaypS6K0.14[5]
RMC-5552Cellular Assayp4EBP10.48[5]
RMC-5552Cellular AssaypAKT19[5]

Table 2: Clinical Efficacy of RMC-5552 in a Phase 1/1b Study (NCT04774952)

Tumor TypeMolecular AlterationResponseDuration of ResponseReference
Salivary Gland TumorPTEN mutationConfirmed Partial Response (78% reduction)16 months[6]
Head and Neck CancerPathogenic PTEN mutationConfirmed Partial ResponseNot Reported[7]
Breast CancerPTEN mutationUnconfirmed Partial ResponseOngoing[8]
Ovarian CancerNot SpecifiedUnconfirmed Partial ResponseOngoing[8]

Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 in cell growth and proliferation and highlights the points of intervention for different classes of mTOR inhibitors.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits mTORC2 mTORC2 AKT->mTORC2 Activates Rheb Rheb TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates mTORC2->AKT Phosphorylates (feedback loop) Cell Growth Cell Growth S6K1->Cell Growth Promotes eIF4E eIF4E 4E-BP1->eIF4E Inhibits (when hypophosphorylated) Proliferation Proliferation eIF4E->Proliferation Promotes Rapalogs Rapalogs Rapalogs->mTORC1 Allosteric Inhibition Pan_mTORi Pan-mTOR Inhibitors Pan_mTORi->mTORC1 ATP-competitive Inhibition Pan_mTORi->mTORC2 RMC_4529 This compound / RMC-5552 RMC_4529->mTORC1 Bi-steric Inhibition

Caption: The mTOR signaling pathway and points of therapeutic intervention.

Experimental Workflow for Characterizing mTORC1 Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel mTORC1 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_conclusion Decision Point Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Phosphorylation Assay (p-4E-BP1, pS6K) Biochemical_Assay->Cellular_Assay Selectivity_Assay mTORC1 vs mTORC2 Selectivity (pAKT S473) Cellular_Assay->Selectivity_Assay Cell_Viability Cell Viability/Proliferation Assays (MTT, Clonogenic) Selectivity_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Cell_Viability->Apoptosis_Assay PK_Studies Pharmacokinetic (PK) Studies (Rodent Models) Apoptosis_Assay->PK_Studies PD_Studies Pharmacodynamic (PD) Studies (Tumor Biomarkers) PK_Studies->PD_Studies Efficacy_Studies Xenograft Efficacy Studies (Tumor Growth Inhibition) PD_Studies->Efficacy_Studies Go_NoGo Go/No-Go Decision for Clinical Development Efficacy_Studies->Go_NoGo

Caption: Preclinical experimental workflow for mTORC1 inhibitor characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of mTORC1 inhibitors like this compound.

mTOR Kinase Cellular Assay (p-4E-BP1)

Objective: To determine the cellular potency of an mTORC1 inhibitor by measuring the phosphorylation of a direct downstream target, 4E-BP1.

Materials:

  • Cancer cell line with activated mTOR signaling (e.g., MCF-7, U-87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-4E-BP1 (Thr37/46), rabbit anti-total 4E-BP1

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for western blot detection

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-4E-BP1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for p-4E-BP1 and total 4E-BP1. Normalize the p-4E-BP1 signal to the total 4E-BP1 signal for each treatment condition. Plot the normalized p-4E-BP1 levels against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line for implantation

  • Matrigel (optional, for subcutaneous injection)

  • Test compound (this compound) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum size, or a specified duration of treatment).

  • Data Analysis: Calculate the tumor volume for each mouse at each time point. Plot the average tumor volume for each group over time to assess tumor growth inhibition.

Conclusion and Future Directions

This compound and the broader class of bi-steric mTORC1-selective inhibitors represent a significant advancement in the pursuit of effective and well-tolerated cancer therapies. By achieving potent and selective inhibition of mTORC1, these compounds have the potential to overcome the limitations of previous generations of mTOR inhibitors. The preclinical data for this compound and the early clinical data for RMC-5552 are encouraging, demonstrating on-target activity and anti-tumor efficacy in cancers with mTOR pathway dysregulation.

Future research will likely focus on several key areas:

  • Combination Therapies: Exploring the synergistic potential of bi-steric mTORC1 inhibitors with other targeted therapies, such as inhibitors of the RAS-MAPK pathway, is a promising avenue.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this class of drugs will be crucial for their successful clinical development.

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to bi-steric mTORC1 inhibitors will inform the development of next-generation compounds and rational combination strategies.

References

RMC-4529 and the SHP2 Inhibition Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical allosteric SHP2 inhibitor, RMC-4550, as a representative molecule for RMC-4529, and its mechanism of action within the SHP2 inhibition pathway. This document details the core preclinical data, experimental protocols, and the underlying signaling pathways, designed to support research and drug development efforts in RAS-addicted cancers.

Introduction to SHP2 and the Role of Allosteric Inhibition

Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently hyperactivated in various human cancers.[1] SHP2, in its active state, dephosphorylates specific target proteins, an action that paradoxically leads to the activation of the RAS-MAPK pathway. Given its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.

Historically, the development of phosphatase inhibitors has been challenging due to the highly conserved and positively charged nature of the active site, leading to difficulties in achieving selectivity and oral bioavailability. The discovery of a novel allosteric binding site on SHP2 has enabled the development of a new class of highly selective and potent inhibitors. These allosteric inhibitors, including RMC-4550, bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in its autoinhibited conformation.[2] This prevents its interaction with upstream activators and subsequent downstream signaling.

Quantitative Preclinical Data for RMC-4550

RMC-4550 is a potent and selective allosteric inhibitor of SHP2. Its preclinical activity has been characterized through a series of biochemical and cellular assays, as well as in vivo tumor models. The following tables summarize the key quantitative data for RMC-4550.

Parameter Value Assay Conditions Reference
IC50 0.583 nMBiochemical assay with purified, activated full-length human SHP2 and DiFMUP substrate.[2]
IC50 1.55 nMBiochemical assay with purified, activated full-length human SHP2.[3][4]
Selectivity No detectable inhibition up to 10 µMAgainst the catalytic domain of SHP2, a panel of 14 other protein phosphatases, and a panel of 468 protein kinases.[3][4]

Table 1: Biochemical Activity of RMC-4550.

Cell Line Assay IC50 Reference
HEK293pERK Inhibition49.2 nM[5]
PC9pERK Inhibition31 nM[5]
PC9pERK Inhibition39 nM[3][4]
Calu-1pERK Inhibition7 nM[6]
SET2Cell Growth (GI50)0.31 µM[7]
UKE1Cell Growth (GI50)0.47 µM[7]
BaF3-JAK2-V617FCell Growth (GI50)2.1 µM[7]

Table 2: Cellular Activity of RMC-4550.

Model Treatment Outcome Reference
KYSE-520 Xenograft (Esophageal Cancer)Dose-dependentInhibition of tumor ERK phosphorylation.[3][4]
MPLW515L Bone Marrow Transplant (Myeloproliferative Neoplasm)10 or 30 mg/kg, once dailyAntagonized MPN phenotype, reduced white blood cells, monocytes, and neutrophils.[8]
MiaPaCa-2 Xenograft (Pancreatic Cancer)10 mg/kg RMC-4550 + 100 mg/kg LY3214996, daily oral gavageSignificant tumor regression.[9]
KPARG12C Subcutaneous Tumors (NSCLC Model)MonotherapyNotable tumor shrinkage and some durable complete regressions.[10]

Table 3: In Vivo Efficacy of RMC-4550.

Signaling Pathways and Experimental Workflows

The SHP2-RAS-MAPK Signaling Pathway and Point of RMC-4550 Intervention

The following diagram illustrates the canonical RAS-MAPK signaling pathway initiated by RTK activation and the central role of SHP2. RMC-4550 acts by locking SHP2 in its inactive conformation, thereby inhibiting downstream signal propagation.

SHP2_RAS_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive activates SOS SOS Grb2->SOS recruits RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->SHP2_inactive (stabilizes inactive state) SHP2_active->RAS_GDP promotes activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription RMC4550 RMC-4550 RMC4550->SHP2_active inhibits

Caption: SHP2-RAS-MAPK signaling and RMC-4550 inhibition.
Experimental Workflow for Biochemical SHP2 Inhibition Assay

This diagram outlines the steps involved in the in vitro biochemical assay to determine the IC50 of RMC-4550 against SHP2.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - SHP2 Enzyme - RMC-4550 dilutions - Phosphopeptide activator - DiFMUP substrate - Assay Buffer start->prepare_reagents pre_incubation Pre-incubate SHP2 with phosphopeptide activator prepare_reagents->pre_incubation add_inhibitor Add RMC-4550 dilutions to SHP2 pre_incubation->add_inhibitor add_substrate Add DiFMUP substrate to initiate reaction add_inhibitor->add_substrate measure_fluorescence Measure fluorescence over time (Excitation: 358 nm, Emission: 450 nm) add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 value from dose-response curve measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for SHP2 biochemical inhibition assay.
Experimental Workflow for Cellular pERK Western Blot Assay

The following workflow details the process of assessing the effect of RMC-4550 on the phosphorylation of ERK in a cellular context.

pERK_Western_Blot_Workflow start Start seed_cells Seed cells in culture plates start->seed_cells treat_cells Treat cells with RMC-4550 at various concentrations seed_cells->treat_cells stimulate_cells Stimulate cells with growth factor (e.g., EGF) treat_cells->stimulate_cells lyse_cells Lyse cells and collect protein stimulate_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-pERK, anti-total ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Caption: Workflow for cellular pERK Western blot assay.

Detailed Experimental Protocols

SHP2 Biochemical Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of compounds against full-length human SHP2.

Materials:

  • Full-length recombinant human SHP2 protein

  • RMC-4550

  • Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[11]

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay buffer.[11]

  • To activate the full-length SHP2, pre-incubate the enzyme with a dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.[11]

  • Prepare serial dilutions of RMC-4550 in DMSO and then dilute further in the assay buffer.

  • Add the diluted RMC-4550 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and incubate for 30 minutes at room temperature.[5]

  • Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value for SHP2.[11]

  • Immediately measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) kinetically for 10-15 minutes at room temperature.[12]

  • Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pERK Inhibition Assay (Western Blot)

This protocol describes the measurement of phosphorylated ERK (pERK) levels in cells treated with RMC-4550.

Materials:

  • Cancer cell line of interest (e.g., PC9, HEK293)

  • Cell culture medium and supplements

  • RMC-4550

  • Growth factor (e.g., Epidermal Growth Factor, EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours before treatment.

  • Treat the cells with various concentrations of RMC-4550 or DMSO (vehicle control) for 1 hour.[5]

  • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes.[3][5]

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C, according to the manufacturer's recommended dilutions.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of RMC-4550 on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • RMC-4550

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.[7]

  • Allow the cells to adhere and grow for 24 hours.

  • Add 10 µL of various concentrations of RMC-4550 or DMSO (vehicle control) to the wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[13]

  • Add 10 µL of CCK-8 solution to each well.[7]

  • Incubate the plate for 1-4 hours at 37°C.[7]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in cells treated with RMC-4550 using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • RMC-4550

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with RMC-4550 or DMSO (vehicle control) for the desired duration.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.

  • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of RMC-4550 in a mouse xenograft model.

Materials:

  • Cancer cell line (e.g., MiaPaCa-2) or patient-derived tumor fragments

  • Immunocompromised mice (e.g., NSG or BALB/c nude mice)

  • RMC-4550

  • Vehicle for oral gavage (formulation to be optimized, e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) into the flank of each mouse.[14] For patient-derived xenograft (PDX) models, implant small tumor fragments subcutaneously.[15]

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[9]

  • Administer RMC-4550 (e.g., 10 or 30 mg/kg) or vehicle to the mice daily via oral gavage.[8][14]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Conclusion

RMC-4550, a potent and selective allosteric inhibitor of SHP2, has demonstrated significant preclinical activity in a range of cancer models driven by aberrant RAS-MAPK signaling. By stabilizing the autoinhibited conformation of SHP2, RMC-4550 effectively uncouples upstream RTK activation from downstream RAS-ERK signaling, leading to reduced cell proliferation and induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to advance SHP2 inhibitors as a promising therapeutic strategy for RAS-addicted cancers. Further investigation into combination therapies and the mechanisms of resistance will be crucial for the successful clinical translation of this class of inhibitors.

References

RMC-4529: An In-Depth Technical Guide on its Role in RAS-MAPK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-4529 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase. While initial hypotheses may have linked it to direct SHP2 inhibition due to its structural analogs, current evidence points to its primary mechanism of action as an mTOR inhibitor, with an IC50 of 1.0 nM against phosphorylated 4E-BP1 (T37/46) in a cellular assay.[1] The RAS-MAPK and PI3K/AKT/mTOR pathways are intricately linked, and inhibition of mTOR can have significant downstream effects on RAS-MAPK signaling, making this compound a relevant tool for studying and potentially treating RAS-driven cancers. This document provides a comprehensive overview of this compound's role in the context of RAS-MAPK signaling, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Interplay of RAS-MAPK and PI3K/AKT/mTOR Signaling

The RAS-MAPK and PI3K/AKT/mTOR signaling pathways are two critical cascades that regulate cell proliferation, growth, survival, and differentiation. These pathways are frequently dysregulated in cancer, often through mutations in key components such as RAS, RAF, and PI3K.

  • RAS-MAPK Pathway: This pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment of adaptor proteins and the activation of the small GTPase RAS. Activated RAS (RAS-GTP) then triggers a phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to the regulation of transcription factors that control cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: This pathway is also activated by RTKs, which recruit and activate phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, a second messenger that activates AKT. AKT, in turn, phosphorylates and regulates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 is a master regulator of cell growth, promoting protein synthesis and inhibiting autophagy.

There is significant crosstalk between these two pathways. For instance, RAS can directly activate PI3K, and feedback loops exist where inhibition of one pathway can lead to the activation of the other.[2] Understanding this interplay is crucial for developing effective cancer therapies.

This compound: A Potent mTOR Inhibitor

Contrary to initial assumptions that may have categorized this compound as a SHP2 inhibitor, available data identifies it as a potent inhibitor of mTOR.

Quantitative Data

The following table summarizes the known quantitative data for this compound and its close structural analog, RMC-4550, which is a SHP2 inhibitor. This distinction is critical for understanding their respective roles in signaling pathways.

CompoundTargetAssay TypeMetricValueReference(s)
This compound mTORCellular mTOR Kinase AssayIC501.0 nM[1]
RMC-4550 SHP2Biochemical AssayIC500.583 nM[3][4]
RMC-4550 SHP2Cellular pERK InhibitionIC5031 nM (PC9 cells)[3]

The Role of SHP2 in RAS-MAPK and mTOR Signaling

While this compound is an mTOR inhibitor, understanding the function of SHP2 is essential due to the existence of SHP2-inhibiting analogs like RMC-4550 and the crosstalk between SHP2 and mTOR pathways. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-MAPK pathway downstream of RTKs.[5] Emerging evidence also indicates that SHP2 can regulate the mTOR/S6 kinase 1 pathway, suggesting a complex interplay between these signaling nodes.[5][6] Inhibition of mTOR can lead to feedback activation of the RAS-MAPK pathway, a phenomenon that can be mediated by SHP2.[7][8]

Visualizing the Signaling Pathways

The following diagrams illustrate the RAS-MAPK and PI3K/AKT/mTOR pathways and the points of intervention for SHP2 and mTOR inhibitors.

RAS_MAPK_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->PI3K feedback inhibition S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K_4EBP1->Protein_Synthesis SHP2->Grb2_SOS activates RMC4529 This compound RMC4529->mTORC1 RMC4550 RMC-4550 RMC4550->SHP2 SHP2_Inhibition_Assay Start Start Prep_Reagents Prepare SHP2, Activating Peptide, and DiFMUP Start->Prep_Reagents Plate_SHP2 Plate SHP2 and Activating Peptide Prep_Reagents->Plate_SHP2 Add_Compound Add RMC-4550 or DMSO (Control) Plate_SHP2->Add_Compound Incubate Incubate at RT (30 min) Add_Compound->Incubate Add_Substrate Add DiFMUP Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Initial Velocity and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End pERK_Western_Blot Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Compound_Treatment Treat with RMC-4550 or DMSO Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells and Quantify Protein Compound_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE and Protein Transfer Cell_Lysis->SDS_PAGE Blocking Block Membrane SDS_PAGE->Blocking Antibody_Incubation Incubate with Primary and Secondary Antibodies Blocking->Antibody_Incubation Detection ECL Detection and Imaging Antibody_Incubation->Detection Analysis Quantify Bands and Calculate EC50 Detection->Analysis End End Analysis->End

References

An In-depth Technical Guide to RMC-4529 (and its Analogue RMC-4550) for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of RMC-4529 and its closely related, extensively studied analogue, the allosteric SHP2 inhibitor RMC-4550. This document is intended for researchers and drug development professionals investigating novel therapeutic strategies for cancers driven by the RAS-MAPK signaling pathway. Given the limited public information on this compound, this guide will focus on the wealth of available preclinical data for RMC-4550, a potent and selective SHP2 inhibitor developed by Revolution Medicines.

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-MAPK cascade, a pathway frequently dysregulated in a wide variety of human cancers. By stabilizing SHP2 in its inactive conformation, RMC-4550 prevents the dephosphorylation of downstream targets, thereby inhibiting RAS activation and suppressing tumor cell proliferation. While showing limited efficacy as a monotherapy in some contexts, SHP2 inhibitors like RMC-4550 have demonstrated significant promise in combination with other targeted therapies, particularly in KRAS-mutant tumors.

Mechanism of Action: Allosteric Inhibition of SHP2

RMC-4550 is an allosteric inhibitor that binds to a pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of the enzyme, preventing its activation. In the inactive state, the N-terminal SH2 domain blocks the PTP domain's active site. Upon RTK activation, SHP2 is recruited to phosphotyrosine residues, leading to a conformational change that releases this auto-inhibition. RMC-4550 prevents this conformational change, effectively trapping SHP2 in its "off" state.

RAS_MAPK_Pathway Impact of RMC-4550 on the RAS-MAPK Signaling Pathway RTK RTK GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS_GTP RAS-GTP (Active) SOS1->RAS_GTP GEF Activity SHP2->SOS1 Promotes RAS_GDP RAS-GDP (Inactive) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation RMC4550 RMC-4550 RMC4550->SHP2 Inhibits MTT_Workflow MTT Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with RMC-4550 (and vehicle control) Incubate1->Treat Incubate2 Incubate 72-96h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze IP_Workflow Immunoprecipitation Workflow Start Cell Lysis (Non-denaturing) Preclear Pre-clear Lysate (with beads) Start->Preclear Add_Ab Add anti-SHP2 Antibody Preclear->Add_Ab Incubate_Ab Incubate Overnight Add_Ab->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Incubate_Beads Incubate 2-4h Add_Beads->Incubate_Beads Wash Wash Beads Incubate_Beads->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot Analysis Elute->Analyze

Investigating RMC-4529 in Solid Tumors: A Clarification and Proposed Alternative

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for information on RMC-4529 as a therapeutic agent for solid tumors, particularly as a RAS inhibitor from Revolution Medicines, have revealed a case of mistaken identity. Publicly available data indicates that this compound is not a RAS inhibitor but is described as an mTORC1-selective bi-steric mTOR inhibitor. Furthermore, this compound is not featured in the clinical development pipeline of Revolution Medicines, which is focused on targeting RAS-addicted cancers with their portfolio of RAS(ON) inhibitors.

The association of the number "4529" with cancer research also appears in the context of microRNA, specifically miR-4529-5p, which has been studied for its role in gastric cancer progression through the ROCK2 axis. This is a distinct molecular entity and mechanism unrelated to the direct inhibition of RAS proteins.

Given that the core request is for an in-depth technical guide on a Revolution Medicines compound for solid tumors, we propose to pivot the focus to a well-documented investigational drug from their pipeline that aligns with the original intent: RMC-6236 .

RMC-6236 is a first-in-class, oral, multi-selective RAS(ON) inhibitor currently in clinical development for the treatment of various solid tumors harboring RAS mutations. An in-depth guide on RMC-6236 can be generated to meet the original request's specifications, including data presentation, experimental protocols, and visualizations of signaling pathways.

We recommend proceeding with a detailed investigation of RMC-6236 to provide a valuable and accurate technical resource for researchers, scientists, and drug development professionals interested in the field of RAS-targeted cancer therapies.

An In-depth Technical Guide to RMC-4630: A Potent and Selective Allosteric Inhibitor of SHP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4630 is a potent, selective, and orally bioavailable small molecule inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). Developed by Revolution Medicines, RMC-4630 is a clinical-stage oncology agent being investigated for the treatment of a variety of solid tumors, particularly those with mutations in the RAS signaling pathway. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a key pathway that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in genes such as KRAS, NF1, and BRAF. RMC-4630 acts as an allosteric inhibitor, stabilizing SHP2 in an inactive conformation, thereby blocking downstream signaling and inhibiting tumor growth. This technical guide provides a comprehensive overview of the molecular structure, properties, mechanism of action, and key experimental data for RMC-4630.

Molecular Structure and Properties

RMC-4630 is a complex heterocyclic molecule with the chemical formula C₂₀H₂₇ClN₆O₂S. Its structure is characterized by a central pyrazine core with substitutions that enable its specific interaction with the allosteric binding site of the SHP2 protein.

PropertyValueSource
IUPAC Name [6-[(2-amino-3-chloro-4-pyridinyl)sulfanyl]-3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-methylpyrazin-2-yl]methanolPubChem
Chemical Formula C₂₀H₂₇ClN₆O₂SPubChem
Molecular Weight 450.99 g/mol PubChem
SMILES C[C@H]1--INVALID-LINK--NPubChem
Synonyms SAR442720PubChem

Mechanism of Action and Signaling Pathway

RMC-4630 is an allosteric inhibitor of SHP2. It binds to a tunnel-like allosteric pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its interaction with upstream signaling partners and inhibiting its phosphatase activity. The primary downstream effect of SHP2 inhibition by RMC-4630 is the suppression of the RAS-MAPK signaling pathway.

Figure 1: Simplified RAS/MAPK signaling pathway and the inhibitory action of RMC-4630.

Preclinical Data

Biochemical and Cellular Activity

RMC-4630 has demonstrated potent and selective inhibition of SHP2 in both biochemical and cellular assays.

Assay TypeDescriptionIC₅₀Cell LineSource
Biochemical Assay Inhibition of SHP2 phosphatase activity monitoring dephosphorylation of a probe substrate.1.29 nM (range 0.9 - 2.2 nM)-SEC Filing
Cellular Assay Inhibition of ERK1/2 phosphorylation (pERK) at Thr202/Tyr204.14 nM (range 5.3 - 63 nM)PC9 (EGFR ex19del)SEC Filing
Cellular Assay Inhibition of ERK1/2 phosphorylation (pERK) at Thr202/Tyr204.20 nM (range 14.5 - 27.5 nM)NCI-H358 (KRAS G12C)SEC Filing
In Vivo Efficacy in Xenograft Models

RMC-4630 has shown significant anti-tumor activity in various preclinical xenograft models of human cancers with RAS pathway mutations. Oral administration of RMC-4630 led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.

Tumor ModelMutationDosingOutcomeSource
Human cell-line xenograftKRAS G12C30 mg/kg daily, oralTumor regressionSEC Filing
Patient-derived xenograftNF1 LOFNot specifiedTumor growth suppressionSEC Filing
Patient-derived xenograftBRAF Class 3Not specifiedTumor growth suppressionSEC Filing

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the following outlines the general methodologies used in the preclinical evaluation of RMC-4630 based on publicly available documents.

SHP2 Biochemical Assay (General Protocol)
  • Reagents : Recombinant human SHP2 protein, a phosphorylated peptide substrate (e.g., DiFMUP), and assay buffer.

  • Procedure :

    • RMC-4630 is serially diluted to various concentrations.

    • The compound dilutions are pre-incubated with the SHP2 enzyme.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The dephosphorylation of the substrate is measured, typically by detecting the fluorescent product.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular pERK Inhibition Assay (General Protocol)
  • Cell Culture : Cancer cell lines with known RAS pathway mutations (e.g., NCI-H358) are cultured in appropriate media.

  • Procedure :

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with various concentrations of RMC-4630 for a specified duration.

    • Following treatment, cells are lysed to extract proteins.

    • The levels of phosphorylated ERK (pERK) and total ERK are quantified using methods such as Western blotting or ELISA.

    • The ratio of pERK to total ERK is calculated, and the IC₅₀ for pERK inhibition is determined.

In Vivo Xenograft Studies (General Workflow)

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. RMC-4630 or Vehicle Dosing Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., tumor size) Monitoring->Endpoint Tissue_Harvest 8. Tumor Tissue Harvest Endpoint->Tissue_Harvest PD_Analysis 9. Pharmacodynamic Analysis (e.g., pERK) Tissue_Harvest->PD_Analysis

Figure 2: General workflow for in vivo efficacy studies of RMC-4630 in xenograft models.

Clinical Development

RMC-4630 is being evaluated in a Phase 1/2 clinical program, both as a monotherapy and in combination with other targeted agents. The initial Phase 1 study (NCT03634982) was designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RMC-4630 in patients with advanced solid tumors harboring specific RAS pathway mutations.

Phase 1 Monotherapy Study (NCT03634982) Highlights
ParameterFindingSource
Dosing Schedules Daily and intermittent (twice weekly) dosing regimens were evaluated.AACR 2021 Presentation
Recommended Phase 2 Dose 200 mg twice weekly was identified as a well-tolerated and active dose.AACR 2021 Presentation
Safety and Tolerability Generally well-tolerated, with the most common adverse events being edema, diarrhea, and fatigue.AACR 2021 Presentation
Preliminary Efficacy Anti-tumor activity was observed in patients with various RAS-mutant cancers, including NSCLC.AACR 2021 Presentation

Conclusion

RMC-4630 is a promising, potent, and selective allosteric inhibitor of SHP2 with demonstrated preclinical activity and a manageable safety profile in early clinical studies. Its mechanism of action, targeting a key node in the hyperactivated RAS-MAPK signaling pathway, provides a strong rationale for its development as a monotherapy and as a combination partner for the treatment of RAS-addicted cancers. Further clinical investigation is ongoing to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for RMC-4529: In Vitro Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro experimental protocols for the characterization of RMC-4529, a potent mTOR inhibitor. The provided methodologies are based on established assays for mTOR inhibitors and are intended to serve as a comprehensive guide for preclinical research.

Mechanism of Action

This compound is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4] this compound has been shown to inhibit mTORC1 signaling, as evidenced by its effect on the phosphorylation of the downstream effector 4E-BP1.[5]

Quantitative Data Summary

The inhibitory activity of this compound on mTORC1 has been quantified in a cellular assay. This data is crucial for determining the potency of the compound and for designing subsequent in vitro and in vivo experiments.

CompoundAssay TypeTargetIC50 (nM)
This compoundmTOR Kinase Cellular Assayp-4E-BP1 (T37/46)1.0

Experimental Protocols

The following are representative protocols for the in vitro evaluation of this compound. These protocols are based on standard methodologies for characterizing mTOR inhibitors and may require optimization for specific cell lines or experimental conditions.

Biochemical mTOR Kinase Assay

This assay directly measures the inhibitory effect of this compound on the kinase activity of purified mTOR.

Materials:

  • Active mTOR enzyme

  • Inactive S6K protein (substrate)[6]

  • Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)[6]

  • ATP[6]

  • This compound (various concentrations)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies: anti-phospho-S6K (Thr389), anti-total S6K

Protocol:

  • Prepare a reaction mixture containing active mTOR enzyme and inactive S6K protein in kinase buffer.

  • Add this compound at a range of desired concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a final concentration of 100 µM ATP.[6]

  • Incubate the reaction at 30°C for 30 minutes.[6]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-phospho-S6K (Thr389) and anti-total S6K antibodies.

  • Develop the blot and quantify the band intensities to determine the extent of S6K phosphorylation.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Cellular Assay for mTORC1 Inhibition

This assay assesses the ability of this compound to inhibit mTORC1 signaling within a cellular context by measuring the phosphorylation of a downstream target, such as 4E-BP1 or S6 ribosomal protein.

Materials:

  • Cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7, A549)[7][8]

  • Cell culture medium and supplements

  • This compound (various concentrations)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., β-actin).

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for Western blotting.

  • Perform SDS-PAGE and Western blotting as described in the biochemical assay protocol.

  • Probe the membranes with the appropriate primary and secondary antibodies to detect the phosphorylation status of 4E-BP1 and S6.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Determine the IC50 of this compound in the cellular context.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mTOR signaling pathway and a general experimental workflow for evaluating mTOR inhibitors.

mTOR_Signaling_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition relieved RMC4529 This compound RMC4529->mTORC1

Caption: The mTOR signaling pathway highlighting the inhibitory action of this compound on mTORC1.

Experimental_Workflow start Start: Hypothesis This compound inhibits mTOR biochemical_assay Biochemical Assay (Direct mTOR Inhibition) start->biochemical_assay cell_based_assay Cell-Based Assay (Cellular mTORC1 Inhibition) start->cell_based_assay data_analysis_biochem Data Analysis: IC50 Determination biochemical_assay->data_analysis_biochem data_analysis_cell Data Analysis: IC50 & Western Blot Quantification cell_based_assay->data_analysis_cell conclusion Conclusion: Characterize this compound Potency & Cellular Efficacy data_analysis_biochem->conclusion data_analysis_cell->conclusion

Caption: A generalized experimental workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for the Use of RMC-4529 and Related RAS(ON) Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preclinical use of RAS(ON) inhibitors developed by Revolution Medicines, focusing on the principles of application for compounds such as RMC-6291 and RMC-9805. The user's query for "RMC-4529" did not yield specific results; however, based on the extensive preclinical data available for other compounds from the same class, this guide outlines the established methodologies for evaluating these targeted therapies in animal models of cancer.

The RMC series of RAS(ON) inhibitors are potent, orally bioavailable small molecules designed to selectively target the active, GTP-bound state of specific KRAS mutants. These inhibitors function through a novel mechanism by forming a tri-complex with the mutated KRAS protein and cyclophilin A (CypA), effectively blocking downstream signaling pathways and leading to tumor growth inhibition and regression.[1][2]

Mechanism of Action: Tri-Complex Formation

RMC RAS(ON) inhibitors operate by binding to the active KRAS protein in conjunction with the intracellular protein cyclophilin A. This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, such as RAF kinases, thereby suppressing the MAPK signaling pathway.[1][3] This innovative approach has shown significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC).[3][4][5]

RAS_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS(OFF) (GDP-bound) KRAS_GTP KRAS(ON) (GTP-bound) KRAS_GDP->KRAS_GTP GDP -> GTP GAP GAP KRAS_GTP->GAP Hydrolysis Tri_Complex Tri-Complex (RMC-Inhibitor-KRAS(ON)-CypA) KRAS_GTP->Tri_Complex RAF RAF KRAS_GTP->RAF Effector Binding SOS1->KRAS_GDP Activates GAP->KRAS_GDP RMC_Inhibitor RMC RAS(ON) Inhibitor RMC_Inhibitor->KRAS_GTP RMC_Inhibitor->Tri_Complex CypA Cyclophilin A CypA->KRAS_GTP CypA->Tri_Complex Tri_Complex->RAF Blocks Interaction MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 1: Mechanism of action of RMC RAS(ON) inhibitors.

Data Presentation: Preclinical Efficacy in Animal Models

The following tables summarize the quantitative data from preclinical studies of RMC-6291 and RMC-9805 in various animal models.

Table 1: Efficacy of RMC-6291 in KRAS G12C Mutant Xenograft Models

Animal ModelTumor TypeTreatmentDosing ScheduleOutcomeReference
NSCLC PDX/CDXNon-Small Cell Lung CancerRMC-6291100-200 mg/kg PO QDOutperformed adagrasib in number of responses, depth of regression, and durability.[1][2]
MIA PaCa-2 CDX (Sotorasib-resistant)Pancreatic Ductal AdenocarcinomaRMC-6291100 mg/kg PO QDInduced tumor regression.[6]
LUN055 PDXNon-Small Cell Lung CancerRMC-6291200 mg/kg PO QDInduced tumor regression.[6]

Table 2: Efficacy of RMC-9805 in KRAS G12D Mutant Xenograft Models

Animal ModelTumor TypeTreatmentDosing ScheduleOutcomeReference
PDAC PDX/CDXPancreatic Ductal AdenocarcinomaRMC-9805Not SpecifiedObjective responses in 7 of 9 models.[3][5]
NSCLC PDXNon-Small Cell Lung CancerRMC-9805Not SpecifiedObjective responses in 6 of 9 models.[3][5]
Immunocompetent PDAC ModelPancreatic Ductal AdenocarcinomaRMC-9805Not SpecifiedDrove tumor regressions and prolonged progression-free survival.[7][8]

Table 3: Combination Therapy in Animal Models

Animal ModelTumor TypeTreatmentDosing ScheduleOutcomeReference
KPAR G12C OrthotopicNon-Small Cell Lung CancerRMC-4998 + RMC-4550 (SHP2i)100 mg/kg + 30 mg/kg dailySynergistic tumor regression.[9]
KPAR G12C OrthotopicNon-Small Cell Lung CancerRMC-4998 + RMC-4550 + anti-PD-1100 mg/kg + 30 mg/kg daily + anti-PD-1Generated complete cures in a high frequency of mice.[9]
Immunocompetent PDAC ModelPancreatic Ductal AdenocarcinomaRMC-9805 + anti-PD-1Not SpecifiedSynergistic effect resulting in complete responses.[7][8]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of RMC RAS(ON) inhibitors in animal models.

Protocol 1: Xenograft Tumor Model Studies (CDX and PDX)

This protocol outlines the general procedure for establishing and evaluating the efficacy of RMC inhibitors in cell line-derived (CDX) and patient-derived (PDX) xenograft models.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start cell_culture Tumor Cell Culture (for CDX) start->cell_culture pdx_prep PDX Fragment Preparation start->pdx_prep implantation Subcutaneous Tumor Implantation in Immunodeficient Mice cell_culture->implantation pdx_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of Vehicle or RMC Inhibitor randomization->treatment monitoring Continued Monitoring of Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., tumor volume, time) monitoring->endpoint collection Tumor and Tissue Collection endpoint->collection analysis Pharmacodynamic and Histological Analysis collection->analysis end End analysis->end

Figure 2: Experimental workflow for xenograft studies.

Materials:

  • KRAS mutant human cancer cell lines (e.g., MIA PaCa-2, NCI-H358) or PDX fragments

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • RMC RAS(ON) inhibitor (e.g., RMC-6291, RMC-9805)

  • Vehicle for oral gavage (formulation to be optimized for specific compound)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • For CDX models, subcutaneously inject a suspension of 5-10 million cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

    • For PDX models, surgically implant a small tumor fragment (approximately 2-3 mm³) subcutaneously into the flank.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize mice into treatment and control groups.

    • Administer the RMC inhibitor or vehicle control orally (PO) via gavage at the specified dose and schedule (e.g., once daily, QD).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition or regression.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, or at specified time points, collect tumor tissue for analysis of target engagement and downstream pathway modulation (e.g., Western blot for p-ERK).

Protocol 2: Immunocompetent Syngeneic Tumor Model Studies

This protocol is for evaluating the effects of RMC inhibitors on the tumor microenvironment and in combination with immunotherapies.

Materials:

  • Syngeneic mouse tumor cell line with a relevant KRAS mutation

  • Immunocompetent mice (e.g., C57BL/6)

  • RMC RAS(ON) inhibitor

  • Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)

  • Flow cytometry reagents for immune cell profiling

Procedure:

  • Tumor Implantation:

    • Inject the syngeneic tumor cells subcutaneously into the flank of the immunocompetent mice.

  • Treatment:

    • Once tumors are established, begin treatment with the RMC inhibitor, immune checkpoint inhibitor, the combination, or vehicle/isotype controls.

  • Efficacy and Immune Monitoring:

    • Monitor tumor growth and survival as the primary endpoints.

    • At specified time points, tumors can be harvested and dissociated to analyze the immune cell infiltrate by flow cytometry (e.g., CD4+ and CD8+ T cells, myeloid-derived suppressor cells).

Conclusion

The RMC series of RAS(ON) inhibitors have demonstrated significant preclinical activity in a variety of animal models. The protocols outlined in this document provide a framework for the in vivo evaluation of these compounds. Careful selection of animal models, appropriate dosing regimens, and comprehensive endpoint analysis are crucial for obtaining robust and translatable data. As research in this area is ongoing, it is recommended to consult the latest publications from Revolution Medicines for the most up-to-date information on specific compounds and protocols.

References

Application Notes and Protocols for RMC-4550 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the selective, allosteric SHP2 inhibitor, RMC-4550, in patient-derived xenograft (PDX) models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of RMC-4550 as a monotherapy or in combination with other targeted agents.

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers. RMC-4550 is a potent and selective allosteric inhibitor of SHP2, demonstrating an IC50 of 0.583 nM.[1] By stabilizing SHP2 in an inactive conformation, RMC-4550 blocks downstream signaling, leading to reduced cancer cell proliferation and tumor growth.

Patient-derived xenograft (PDX) models, established by implanting tumor fragments from a patient directly into immunodeficient mice, are a valuable preclinical tool. They are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts. This makes them a more predictive model for evaluating the efficacy of novel anti-cancer therapeutics.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of RMC-4550 in various xenograft models.

Table 1: Monotherapy Efficacy of RMC-4550 in Xenograft Models

Cancer TypeXenograft ModelRMC-4550 DosageAdministration RouteDosing ScheduleOutcome
Myeloproliferative NeoplasmsMPLW515L bone marrow transplant10 or 30 mg/kgOral gavageOnce dailyAntagonized the MPN phenotype, reduced white blood cells, monocytes, and neutrophils.[2]
Multiple MyelomaRPMI-8226 cell line xenograft30 mg/kgOral gavageDailyReduced tumor size, growth, and weight.
BRAF-mutant Lung CancerLUN023 (BRAFD594N) PDX10 and 30 mg/kgOralDailyDose-dependent tumor growth inhibition (TGI) of 91% and regression of -34%, respectively.[3]
BRAF-mutant Lung CancerLUN037 (BRAFN581D) PDX10 and 30 mg/kgOralDailyTGI of 48% and 71%, respectively.[3]
NF1-mutant TumorTH77 (NF1S1759C) PDX30 mg/kgOralDailyTGI of 69%.[3]
KRAS G12C Lung CancerLUN092 (KRASG12C) PDX10 and 30 mg/kgOralDailyTGI of 65% and 96%, respectively.[3]
KRAS G12C Lung CancerLUN156 (KRASG12C) PDX10 and 30 mg/kgOralDailyTGI of 75% and 89%, respectively.[3]

Table 2: Combination Therapy Efficacy of RMC-4550 in Xenograft Models

Cancer TypeXenograft ModelRMC-4550 DosageCombination Agent(s)Outcome
Pancreatic Ductal AdenocarcinomaMiaPaCa-2 cell line xenograftNot specifiedLY3214996 (ERK inhibitor)Significant tumor regression with combination treatment.[4][5]
Pancreatic Ductal AdenocarcinomaPDX354 PDXNot specifiedLY3214996 (ERK inhibitor)Significant reduction in tumor volume and weight with combination treatment.[6]
Acute Myeloid Leukemia (FLT3-ITD)Molm14 cell line xenograft30 mg/kgVenetoclax (100 mg/kg)Significantly decreased leukemia burden and improved survival.[7]
Acute Myeloid Leukemia (FLT3-ITD)PDX modelNot specifiedVenetoclaxMarkedly decreased %hCD45 in blood and spleen.[7]
Hepatocellular CarcinomaMyc OE;Trp53 KO somatic model30 mg/kgAZD8055 (10 mg/kg, mTOR inhibitor)More potent delay in tumor growth with the combination.[8]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenografts (PDX)

This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue, collected in sterile medium on ice.

  • Immunodeficient mice (e.g., NOD/SCID, NSG).

  • Sterile surgical instruments (scalpels, forceps, scissors).

  • Phosphate-buffered saline (PBS), sterile.

  • Matrigel (optional).

  • Anesthesia (e.g., isoflurane, ketamine/xylazine).

  • Analgesics.

  • Animal housing under sterile conditions.

Procedure:

  • Tumor Tissue Preparation:

    • In a sterile biosafety cabinet, wash the fresh tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue.

    • Mince the tumor into small fragments of approximately 2-3 mm³.[9]

  • Animal Preparation:

    • Anesthetize the immunodeficient mouse using an approved protocol.

    • Shave and sterilize the site of implantation (typically the flank or orthotopic location).

  • Tumor Implantation:

    • Make a small incision (approximately 5 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • (Optional) Mix the tumor fragment with Matrigel to support initial growth.

    • Place one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care and Monitoring:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice regularly for tumor growth, overall health, and signs of distress.

    • Tumor growth can be measured using calipers (Volume = (Length x Width²)/2).

  • Passaging:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor and process it as described in step 1 for implantation into the next generation of mice (F1, F2, etc.). Early passages are generally preferred for drug efficacy studies to maintain fidelity to the original tumor.[9]

Protocol 2: In Vivo Efficacy Study of RMC-4550 in PDX Models

This protocol describes a typical workflow for evaluating the anti-tumor activity of RMC-4550 in established PDX models.

Materials:

  • Established PDX-bearing mice with tumor volumes of 100-200 mm³.

  • RMC-4550.

  • Vehicle for drug formulation (e.g., as recommended by the supplier, often a solution for oral gavage).

  • Oral gavage needles.

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Animal Randomization and Grouping:

    • Once tumors reach the desired size range (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).

    • Groups may include:

      • Vehicle control.

      • RMC-4550 (e.g., 10 mg/kg).

      • RMC-4550 (e.g., 30 mg/kg).

      • Combination therapy groups (if applicable).

  • Drug Preparation and Administration:

    • Prepare the RMC-4550 formulation at the desired concentration in the appropriate vehicle. The compound is soluble in DMSO.[10]

    • Administer the drug or vehicle to the mice via oral gavage according to the planned dosing schedule (e.g., once daily).

  • Monitoring and Data Collection:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the mice daily for any clinical signs of toxicity.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

    • At the end of the study, euthanize the mice and resect the tumors.

    • Tumor weight can be recorded as a final endpoint.

    • Tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-ERK) or fixed in formalin for histological analysis.

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_mapk MAPK Cascade RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GEF RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->SOS1 Dephosphorylates inhibitory sites RMC4550 RMC-4550 RMC4550->SHP2_active Inhibition

Caption: RMC-4550 inhibits SHP2, blocking the RAS-MAPK pathway.

Experimental Workflow for PDX Efficacy Study

PDX_Workflow PatientTumor 1. Obtain Fresh Patient Tumor Tissue Implantation 2. Implant Tumor Fragments into Immunodeficient Mice (F0) PatientTumor->Implantation PDX_Growth 3. Monitor Tumor Growth (Passage as needed, F1, F2...) Implantation->PDX_Growth Cohort 4. Establish Cohorts of PDX-bearing Mice PDX_Growth->Cohort Randomization 5. Randomize into Treatment Groups Cohort->Randomization Treatment 6. Administer RMC-4550 or Vehicle (Oral Gavage) Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 8. Endpoint: Tumor Resection and Analysis Monitoring->Endpoint Analysis 9. Data Analysis: Tumor Growth Inhibition, PD Markers Endpoint->Analysis

Caption: Workflow for RMC-4550 efficacy testing in PDX models.

References

Application Note: Measuring Cell Viability in Response to the SHP2 Inhibitor RMC-4529

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RMC-4529 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival by positively regulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway downstream of receptor tyrosine kinases (RTKs).[1][2][3] Dysregulation of the SHP2-mediated RAS-MAPK pathway is implicated in the pathogenesis of various cancers.[1][2] Consequently, inhibition of SHP2 presents a promising therapeutic strategy for tumors harboring mutations that lead to the hyperactivation of this pathway.[1][4] This application note provides a detailed protocol for assessing the effect of this compound on the viability of cancer cell lines.

Mechanism of Action

This compound and other similar allosteric SHP2 inhibitors, such as RMC-4550 and SHP099, function by binding to a tunnel-like allosteric site in SHP2. This binding locks the phosphatase in an auto-inhibited conformation, preventing its interaction with upstream signaling molecules and subsequent activation of the RAS-MAPK cascade.[5] This inhibition of SHP2 leads to a downstream suppression of phosphorylated ERK (p-ERK), a key effector in the pathway, ultimately resulting in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in susceptible cancer cell lines.[1][6]

Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the point of intervention for this compound.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RMC4529 This compound RMC4529->SHP2

SHP2-mediated RAS-MAPK signaling pathway.

Experimental Protocol: Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) assay to determine the effect of this compound on the viability of cancer cells. This colorimetric assay is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a formazan dye, the amount of which is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., RPMI-8226, NCI-H929)[6][7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1.5 x 104 cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 10 µM.[8]

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[6][7]

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of the CCK-8 solution to each well.[6]

    • Incubate the plate for an additional 1-4 hours at 37°C, protected from light.[9]

    • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Experimental Workflow

The following diagram provides a visual representation of the cell viability assay workflow.

Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with This compound B->C D Incubate for 24, 48, 72h C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Data Analysis (IC50 calculation) G->H

Cell viability assay workflow.

Data Presentation

The following tables summarize the expected outcomes of a cell viability assay with a SHP2 inhibitor like this compound on multiple myeloma (MM) cell lines, based on published data for similar compounds.

Table 1: Effect of SHP2 Inhibitor on Cell Viability of RPMI-8226 Cells

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
195 ± 585 ± 670 ± 7
580 ± 760 ± 545 ± 6
1065 ± 640 ± 425 ± 5
2050 ± 525 ± 310 ± 2

Data are presented as mean ± standard deviation and are representative.

Table 2: Effect of SHP2 Inhibitor on Cell Viability of NCI-H929 Cells

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
192 ± 680 ± 565 ± 8
575 ± 855 ± 740 ± 5
1060 ± 735 ± 620 ± 4
2045 ± 420 ± 35 ± 1

Data are presented as mean ± standard deviation and are representative.

These tables demonstrate a dose- and time-dependent decrease in cell viability upon treatment with the SHP2 inhibitor.[6][7]

Conclusion

The provided protocol offers a robust method for evaluating the anti-proliferative effects of the SHP2 inhibitor this compound on cancer cell lines. This assay is a critical tool for preclinical drug development, enabling the determination of compound potency and the identification of sensitive cell lines. Further investigation into the downstream effects on the MAPK pathway, such as analyzing p-ERK levels via western blotting, can provide additional mechanistic insights into the action of this compound.

References

Application Notes and Protocols for Studying KRAS-Mutant Cancers with a SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on RMC-4529: Publicly available information on a compound specifically designated this compound is limited. These application notes will focus on RMC-4630 , a clinical-stage, potent, and orally bioavailable allosteric inhibitor of SHP2 developed by Revolution Medicines. RMC-4630 serves as a well-documented tool for studying the role of SHP2 in KRAS-mutant cancers.

Introduction

Mutations in the KRAS oncogene are prevalent in a variety of aggressive cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation, survival, and differentiation. Constitutively active KRAS mutants drive oncogenesis by persistently activating pathways such as the MAPK (RAS-RAF-MEK-ERK) pathway.

SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a key signaling node that functions upstream of RAS. It is recruited to activated receptor tyrosine kinases (RTKs) and other signaling complexes, where it dephosphorylates specific substrates to promote the activation of the RAS-MAPK pathway. In KRAS-mutant cancers, SHP2 activity is often required to maintain the high levels of RAS-GTP that drive tumor growth. Therefore, inhibiting SHP2 presents a compelling therapeutic strategy to indirectly target KRAS-driven tumors.

RMC-4630 is an allosteric inhibitor of SHP2 that stabilizes the enzyme in an inactive conformation, thereby blocking its signaling function. This agent has shown promise in preclinical models and clinical trials, both as a monotherapy and in combination with other targeted agents, for the treatment of KRAS-mutant cancers. These notes provide an overview of the application of RMC-4630 in studying KRAS-mutant cancers, along with detailed protocols for key experimental procedures.

Mechanism of Action of RMC-4630 in KRAS-Mutant Cancers

In the context of KRAS-mutant tumors, SHP2 plays a crucial role in the reactivation of the RAS-MAPK pathway through feedback loops. Inhibition of downstream effectors like MEK or KRAS itself can lead to the upregulation of RTK signaling, which in turn activates SHP2 and restores RAS activity. RMC-4630, by inhibiting SHP2, can break this adaptive resistance mechanism.[1][2]

The key mechanisms of action for RMC-4630 in this context are:

  • Inhibition of RAS-MAPK Pathway Signaling: By blocking SHP2, RMC-4630 prevents the dephosphorylation events that are necessary for the full activation of RAS and the downstream MAPK cascade.[3] This leads to a reduction in the levels of phosphorylated ERK (p-ERK), a key indicator of pathway activity.

  • Overcoming Adaptive Resistance: When KRAS-mutant cancer cells are treated with direct KRAS inhibitors (e.g., KRAS G12C inhibitors) or MEK inhibitors, they often develop resistance by amplifying RTK signaling. SHP2 is a critical mediator of this feedback reactivation. Combining RMC-4630 with a KRAS G12C inhibitor can abrogate this resistance and lead to more sustained tumor inhibition.[1][4]

  • Modulation of the Tumor Microenvironment: SHP2 is also involved in signaling pathways that regulate the immune system. Inhibition of SHP2 has been shown to remodel the tumor microenvironment, potentially by increasing the infiltration and activation of T cells and reducing the number of tumor-promoting myeloid cells.

Below is a diagram illustrating the role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of action of RMC-4630.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SHP2 SHP2 RTK->SHP2 Activation SOS1 SOS1 Grb2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP SHP2->SOS1 Promotes activity RMC4630 RMC-4630 RMC4630->SHP2 Inhibition KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation

Caption: RMC-4630 inhibits SHP2, blocking RAS-MAPK signaling.

Quantitative Data for RMC-4630

The following tables summarize key quantitative data for RMC-4630 from preclinical and clinical studies.

Table 1: Preclinical In Vivo Efficacy of RMC-4630 Monotherapy

Cancer ModelMutationTreatmentTumor Growth Inhibition (TGI) / RegressionReference
NSCLC Xenograft (NCI-H358)KRAS G12C30 mg/kg daily, oralDose-dependent TGI and tumor regression
Gastric Cancer PDX (STO#332)Wild-Type KRAS Amplification10 mg/kg daily, oralSignificant TGI
Various Xenograft ModelsKRAS G12C, NF1 LOF, BRAF Class 3Not specifiedDose-dependent tumor growth suppression

Table 2: Clinical Activity of RMC-4630 in KRAS-Mutant Cancers

Trial PhaseCancer TypeMutationTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
Phase 1NSCLCKRAS MutantRMC-4630 Monotherapy-61% (23/38)[4]
Phase 1NSCLCKRAS G12CRMC-4630 Monotherapy1 confirmed PR80% (12/15)[4]
Phase 1bNSCLCKRAS G12C (inhibitor-naïve)RMC-4630 + Sotorasib50%100%[5]
Phase 1bNSCLCKRAS G12C (pretreated)RMC-4630 + Sotorasib27%64%[5]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of RMC-4630 are provided below.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of RMC-4630.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_viability Cell Viability Assay (MTT/CCK-8) western_blot Western Blot (p-ERK Analysis) cell_viability->western_blot Determine IC50 and confirm pathway inhibition xenograft Tumor Xenograft Model western_blot->xenograft Proceed to in vivo studies tgi Tumor Growth Inhibition and Regression Analysis xenograft->tgi pd_analysis Pharmacodynamic Analysis (p-ERK in tumors) tgi->pd_analysis Correlate efficacy with target engagement start Select KRAS-Mutant Cancer Cell Lines start->cell_viability

Caption: Preclinical workflow for evaluating RMC-4630.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of RMC-4630 on the viability of KRAS-mutant cancer cell lines.

Materials:

  • KRAS-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • RMC-4630 stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of RMC-4630 in complete culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the RMC-4630 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the RMC-4630 concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot for Phospho-ERK (p-ERK) Analysis

This protocol is for assessing the inhibition of the MAPK pathway by measuring the levels of p-ERK in RMC-4630-treated cells.

Materials:

  • KRAS-mutant cancer cell lines

  • 6-well plates

  • RMC-4630

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of RMC-4630 (e.g., IC50 concentration) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of RMC-4630's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • KRAS-mutant cancer cells

  • Matrigel (optional)

  • RMC-4630 formulation for oral gavage

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation:

    • Harvest and resuspend cancer cells in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, RMC-4630 at different doses).

  • Drug Administration and Monitoring:

    • Administer RMC-4630 or vehicle daily via oral gavage.

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Tissue Collection:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., western blot for p-ERK) or fixed in formalin for immunohistochemistry.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Generate a waterfall plot to show the change in tumor volume for each individual mouse.

Conclusion

RMC-4630 is a valuable tool for investigating the role of SHP2 in KRAS-mutant cancers. Its ability to inhibit the RAS-MAPK pathway and overcome adaptive resistance to other targeted therapies makes it a significant agent in both basic research and clinical drug development. The protocols provided here offer a framework for researchers to assess the efficacy and mechanism of action of SHP2 inhibitors in relevant preclinical models. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data in the study of these promising therapeutic agents.

References

Application of Novel RAS Pathway Inhibitors in Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

While the specific compound "RMC-4529" is not prominently featured in recent publicly available research, the broader class of RMC (Revolution Medicines) inhibitors targeting the RAS signaling pathway represents a groundbreaking approach in the treatment of non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of these novel agents, with a focus on the well-documented SHP2 inhibitor RMC-4630 and the RAS(ON) multi-selective inhibitor RMC-6236. These compounds are at the forefront of developing new therapeutic strategies for NSCLC driven by KRAS mutations.

Mechanism of Action:

The RAS signaling pathway is a critical regulator of cell growth, proliferation, and survival. Mutations in RAS genes, particularly KRAS, are common drivers of NSCLC. RMC compounds are designed to inhibit this pathway at different key nodes.

  • SHP2 Inhibition (e.g., RMC-4630): The SHP2 protein is a crucial upstream activator of the RAS-MAP kinase signaling cascade.[1] RMC-4630 is a selective inhibitor of SHP2, which plays a key role in transmitting signals from receptor tyrosine kinases (RTKs) to RAS.[2] By inhibiting SHP2, RMC-4630 can block the hyperactivation of this pathway in tumors with certain mutations.[1] Preclinical research has demonstrated that cancers with specific oncogenic signaling proteins are dependent on the normal biochemical functions of SHP2, making them susceptible to SHP2 inhibitors.[1]

  • RAS(ON) Inhibition (e.g., RMC-6236, RMC-9805): A significant advancement in targeting RAS is the development of inhibitors that bind to the active, GTP-bound state of RAS, known as RAS(ON). RMC-6236 is a first-in-class, oral, RAS-selective inhibitor that targets multiple RAS variants. These inhibitors represent a promising strategy to address a broad range of RAS-driven cancers.

Preclinical Research Applications:

The following protocols are designed to guide the preclinical evaluation of RMC compounds in NSCLC models.

Experimental Protocol 1: In Vitro Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of RMC compounds on NSCLC cell lines with different KRAS mutations.

Methodology:

  • Cell Line Selection: A panel of human NSCLC cell lines with well-characterized KRAS mutations (e.g., G12C, G12D, G12V) and wild-type KRAS should be used.

  • Cell Culture: Cells are to be cultured in appropriate media and conditions as recommended by the supplier.

  • Compound Preparation: RMC compounds are to be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Treatment: Cells are seeded in 96-well plates and, after allowing for attachment, are treated with a range of concentrations of the RMC compound for 72 hours.

  • Viability Assessment: Cell viability can be assessed using assays such as MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values should be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental Protocol 2: Western Blot Analysis of RAS Pathway Modulation

Objective: To confirm the on-target activity of RMC compounds by assessing the phosphorylation status of key downstream effectors in the RAS pathway.

Methodology:

  • Cell Treatment: NSCLC cells are treated with the RMC compound at concentrations around the IC50 value for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK, MEK, AKT), as well as a loading control (e.g., GAPDH).

  • Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

  • Densitometry Analysis: The intensity of the bands is quantified to determine the relative changes in protein phosphorylation.

Clinical Research Applications:

RMC compounds are being evaluated in multiple clinical trials for patients with advanced solid tumors, including NSCLC.

Table 1: Overview of Key Clinical Trials of RMC Compounds in NSCLC and Other Solid Tumors

CompoundTrial IdentifierPhaseTarget PopulationKey Objectives
RMC-4630 Not specified in provided resultsPhase 1Patients with relapsed, refractory solid tumors, including NSCLC with specific mutations.[1]Evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical activity.[1]
RMC-6236 NCT05379985Phase 1/2Adults with advanced solid tumors harboring specific RAS mutations.[3]Evaluate safety, tolerability, pharmacokinetics, and clinical activity; determine MTD and/or RP2D.[3]
RMC-6291 Not specified in provided resultsDose ExpansionSubjects with advanced KRAS G12C mutant solid tumors.[4]Evaluate safety, tolerability, and pharmacokinetics of escalating doses.[4]
RMC-9805 & RMC-6236 NCT06162221Platform StudyPatients with RAS-mutated NSCLC.[5]Evaluate RAS(ON) inhibitor combinations.[5]

Experimental Protocol 3: Patient Selection and Biomarker Analysis in Clinical Trials

Objective: To identify patients who are most likely to respond to RMC compound therapy and to monitor treatment response.

Methodology:

  • Patient Screening: Patients with advanced or metastatic NSCLC should be screened for specific KRAS mutations (e.g., G12C, G12D) using validated molecular diagnostic assays on tumor tissue or circulating tumor DNA (ctDNA).

  • Pharmacodynamic Biomarkers: Serial blood samples should be collected to assess target engagement and pathway inhibition. This can include measuring changes in the levels of signaling molecules or specific gene expression signatures.

  • Response Evaluation: Tumor response should be assessed periodically using standard imaging criteria (e.g., RECIST 1.1).

  • Resistance Monitoring: Upon disease progression, repeat biopsies and/or ctDNA analysis should be performed to identify potential mechanisms of acquired resistance.

Visualizations:

RMC_Compound_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation RAS_GDP RAS-GDP (Inactive) SHP2->RAS_GDP Promotes exchange of GDP for GTP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RMC_4630 RMC-4630 RMC_4630->SHP2 Inhibits RMC_6236 RMC-6236 RMC_6236->RAS_GTP Inhibits

Caption: Mechanism of action for RMC-4630 (SHP2 inhibitor) and RMC-6236 (RAS(ON) inhibitor).

Preclinical_Evaluation_Workflow start Start: NSCLC Research with RMC Compounds cell_lines Select NSCLC Cell Lines (KRAS mutant and WT) start->cell_lines in_vitro_assays In Vitro Assays (Viability, Proliferation) cell_lines->in_vitro_assays western_blot Western Blot Analysis (Pathway Modulation) in_vitro_assays->western_blot in_vivo_models In Vivo Xenograft/ PDX Models western_blot->in_vivo_models efficacy_studies Efficacy Studies (Tumor Growth Inhibition) in_vivo_models->efficacy_studies pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies in_vivo_models->pk_pd_studies end End: Preclinical Proof-of-Concept efficacy_studies->end pk_pd_studies->end

Caption: Workflow for preclinical evaluation of RMC compounds in NSCLC models.

Clinical_Trial_Protocol_Flow screening Patient Screening (Advanced NSCLC, KRAS mutation) enrollment Trial Enrollment screening->enrollment treatment Treatment with RMC Compound enrollment->treatment monitoring Monitoring treatment->monitoring biomarkers Pharmacodynamic Biomarker Analysis (Blood Samples) monitoring->biomarkers imaging Tumor Response Assessment (Imaging) monitoring->imaging progression Disease Progression? imaging->progression continue_treatment Continue Treatment progression->continue_treatment No resistance_analysis Resistance Analysis (Biopsy/ctDNA) progression->resistance_analysis Yes continue_treatment->monitoring off_study Off Study resistance_analysis->off_study

Caption: A generalized protocol flow for clinical trials involving RMC compounds in NSCLC.

References

Application Notes and Protocols for RMC-4550 in Pancreatic Ductal Adenocarcinoma (PDAC) Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: Initial inquiries regarding RMC-4529 in the context of pancreatic ductal adenocarcinoma (PDAC) did not yield specific preclinical data. However, extensive research is available for a related compound from the same developer, RMC-4550 , a potent and selective allosteric inhibitor of SHP2, which has shown significant anti-tumor activity in PDAC models. It is highly probable that the intended compound of interest is RMC-4550. These application notes and protocols are therefore focused on the preclinical evaluation of RMC-4550 in PDAC.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1][2] The RAS-MAPK signaling pathway is a critical driver of PDAC proliferation and survival. RMC-4550 is a selective, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase (SHP2). SHP2 is a key signaling node that functions upstream of RAS, linking receptor tyrosine kinase (RTK) activation to RAS-MAPK pathway stimulation. By inhibiting SHP2, RMC-4550 can attenuate this signaling cascade, thereby inhibiting the growth of KRAS-mutant cancer cells.[1][3]

Preclinical studies have demonstrated that while RMC-4550 shows some activity as a single agent, its efficacy is significantly enhanced when used in combination with inhibitors of downstream components of the MAPK pathway, such as the ERK1/2 inhibitor LY3214996.[1][2] This combination therapy leads to a more profound and sustained inhibition of MAPK signaling, resulting in synergistic anti-cancer activity and tumor regression in various PDAC models.[1]

These application notes provide an overview of the preclinical data for RMC-4550 in PDAC models and detailed protocols for its evaluation.

Data Presentation

In Vitro Efficacy: Synergistic Inhibition of Cell Proliferation

The combination of RMC-4550 and the ERK inhibitor LY3214996 has been shown to synergistically inhibit the proliferation of various human and murine PDAC cell lines harboring different KRAS mutations.

Cell LineKRAS MutationRMC-4550 (SHP2i) Concentration (μM)LY3214996 (ERKi) Concentration (μM)Combination Effect (Combination Index < 0.75)
MiaPaCa-2G12C0.1 - 30.1 - 3Synergistic
Panc10.05G12D0.1 - 30.1 - 3Synergistic
KCP_K2101 (murine)G12D0.1 - 30.1 - 3Synergistic
5 other human PDAC linesG12C, G12V, G12D0.1 - 30.1 - 3Synergistic in at least 70% of combinations

Data summarized from Frank et al., 2022.[1]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft and Orthotopic Models

The combination of RMC-4550 and LY3214996 demonstrates significant tumor growth inhibition and regression in preclinical PDAC models.

Model TypeCell Line / Tumor TypeTreatmentDosageDurationOutcome
Subcutaneous XenograftMiaPaCa-2 (human)RMC-455010 mg/kg, daily oral gavage21 daysPartial reduction in tumor growth.
LY3214996100 mg/kg, daily oral gavage21 daysMinimal effect on tumor growth.
RMC-4550 + LY321499610 mg/kg + 100 mg/kg, daily oral gavage21 daysSignificant tumor volume reduction (>30% in 12 out of 16 mice).[1]
Orthotopic ModelKCPmut (murine)RMC-4550 + LY321499610 mg/kg + 100 mg/kg, daily oral gavage14 daysSignificant reduction in tumor weight compared to vehicle and monotherapy.[1]
Patient-Derived Xenograft (PDX)PDX354 (human)RMC-4550 + LY321499610 mg/kg + 100 mg/kg, daily oral gavage14 daysSignificant tumor growth inhibition.

Data summarized from Frank et al., 2022.[1]

Signaling Pathways and Experimental Workflows

RMC_4550_Signaling_Pathway RMC-4550 Mechanism of Action in KRAS-Mutant PDAC RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP SHP2->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Proliferation, Survival ERK->Downstream RMC4550 RMC-4550 RMC4550->SHP2 LY3214996 LY3214996 LY3214996->ERK

Caption: RMC-4550 inhibits SHP2, blocking upstream signaling to RAS.

Experimental_Workflow_In_Vitro In Vitro Evaluation Workflow start Start cell_culture Culture PDAC Cell Lines (e.g., MiaPaCa-2, Panc10.05) start->cell_culture treatment Treat with RMC-4550, LY3214996, or Combination cell_culture->treatment viability_assay Cell Viability Assay (CellTiter-Glo) treatment->viability_assay colony_assay Colony Formation Assay treatment->colony_assay apoptosis_assay Apoptosis Assay (Cleaved Caspase-3) treatment->apoptosis_assay western_blot Western Blot Analysis (pRSK-1) treatment->western_blot end End viability_assay->end colony_assay->end apoptosis_assay->end western_blot->end

Caption: Workflow for in vitro assessment of RMC-4550 in PDAC cells.

Experimental_Workflow_In_Vivo In Vivo Evaluation Workflow start Start implantation Implant PDAC Cells/Tumors (Subcutaneous or Orthotopic) start->implantation tumor_growth Allow Tumors to Reach ~200 mm³ implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer RMC-4550 +/- LY3214996 (Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo assessment of RMC-4550 in PDAC models.

Experimental Protocols

Cell Viability Assay (3D Spheroid)

This protocol is adapted for assessing the viability of PDAC cells grown in 3D spheroids, a condition shown to be more sensitive to RMC-4550 treatment.[1]

Materials:

  • PDAC cell lines (e.g., MiaPaCa-2, Panc10.05)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Ultra-low attachment 96-well plates

  • RMC-4550 and LY3214996

  • CellTiter-Glo® 3D Cell Viability Assay kit (Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed 2,000-5,000 PDAC cells per well in an ultra-low attachment 96-well plate in 100 µL of complete growth medium.

  • Incubate for 2-3 days to allow spheroid formation.

  • Prepare serial dilutions of RMC-4550 and/or LY3214996 in complete growth medium.

  • Add 100 µL of the drug solutions to the wells, resulting in a final volume of 200 µL. Include vehicle-only (DMSO) controls.

  • Incubate for 72-144 hours.

  • Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

Colony Formation Assay

Materials:

  • PDAC cell lines

  • Complete growth medium

  • 6-well plates

  • RMC-4550 and LY3214996

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed 500-1,000 PDAC cells per well in 6-well plates and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of RMC-4550, LY3214996, or the combination. Include a vehicle-only control.

  • Incubate for 6-10 days, or until visible colonies form in the control wells.

  • Wash the wells twice with PBS.

  • Fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Scan or photograph the plates and quantify the colonies.

Western Blot for MAPK Pathway Inhibition

This protocol is for assessing the inhibition of the MAPK pathway by measuring the phosphorylation of RSK-1, a direct downstream target of ERK.[1]

Materials:

  • PDAC cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pRSK-1, anti-total RSK-1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Plate PDAC cells and treat with RMC-4550 and/or LY3214996 for various time points (e.g., 6, 72, 144 hours).[1]

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize pRSK-1 to total RSK-1 and the loading control.

In Vivo Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • PDAC cell lines (e.g., MiaPaCa-2) or patient-derived tumor fragments

  • Matrigel (optional, for cell line injections)

  • RMC-4550 and LY3214996 formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • For subcutaneous xenografts, inject 1-5 x 106 PDAC cells in PBS (with or without Matrigel) into the flank of each mouse. For PDX models, implant a small tumor fragment subcutaneously.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment groups (vehicle, RMC-4550, LY3214996, combination).[1]

  • Administer the treatments daily via oral gavage at the desired doses (e.g., 10 mg/kg RMC-4550 and 100 mg/kg LY3214996).[1]

  • Measure tumor volume and mouse body weight 2-3 times per week.

  • Continue treatment for the planned duration (e.g., 21 days).[1]

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Conclusion

RMC-4550, particularly in combination with an ERK inhibitor like LY3214996, presents a promising therapeutic strategy for KRAS-mutant pancreatic ductal adenocarcinoma. The provided protocols offer a framework for the preclinical evaluation of RMC-4550 in relevant PDAC models, enabling further investigation into its mechanism of action and anti-tumor efficacy. These studies are crucial for the clinical translation of SHP2 inhibition as a targeted therapy for this challenging disease.

References

Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of RMC-6236

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "RMC-4529" did not yield any specific information for a compound with this designation. It is highly probable that this was a typographical error. Based on available public information, this document focuses on RMC-6236 , a clinical-stage RAS(ON) multi-selective inhibitor from Revolution Medicines, for which there is substantial preclinical and preliminary clinical data. Information on a related compound, RMC-6291 , a KRASG12C(ON) inhibitor, is also included for comparative purposes.

These application notes are intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical profile of RMC-6236.

Overview of RMC-6236

RMC-6236 is a first-in-class, oral, non-covalent inhibitor that selectively targets the active, GTP-bound (ON) state of both mutant and wild-type RAS isoforms (KRAS, NRAS, HRAS).[1][2][3] It forms a tri-complex with cyclophilin A (CypA) and RAS(ON), sterically blocking the interaction of RAS with its downstream effectors and thereby inhibiting oncogenic signaling.[4][5] Preclinical studies and preliminary clinical data have shown that RMC-6236 is well-tolerated and exhibits anti-tumor activity in various RAS-driven cancer models and in patients.[1][2][5][6]

Pharmacokinetics (PK)

RMC-6236 has demonstrated dose-dependent pharmacokinetics compatible with once-daily oral dosing.[2][6]

Preclinical Pharmacokinetics

In preclinical mouse xenograft models, RMC-6236 showed dose-dependent exposure in both blood and tumor tissue following a single oral dose. Repeated daily dosing did not lead to accumulation in blood or tumors.[1]

Table 1: Preclinical Pharmacokinetic Parameters of RMC-6236 in Mouse Xenograft Models

Dose (mg/kg)TissueCmax (ng/mL or ng/g)AUC (ngh/mL or ngh/g)
3BloodData not specifiedData not specified
10BloodData not specifiedData not specified
25BloodData not specifiedData not specified
3TumorData not specifiedData not specified
10TumorData not specifiedData not specified
25TumorData not specifiedData not specified

Specific quantitative values for Cmax and AUC in preclinical models were not available in the provided search results, though dose-dependency was established.

A related compound, RMC-6291, showed high oral bioavailability in mice (60%).[4]

Clinical Pharmacokinetics

In a Phase 1/2 clinical trial (RMC-6236-001), RMC-6236 was administered orally once daily (QD) at doses ranging from 10 mg to 400 mg.[2][7] The results indicated dose-dependent increases in exposure with minimal accumulation after repeat dosing.[2][5] At doses of 80 mg and higher, the exposures achieved were within the range predicted to induce tumor regressions in preclinical models.[2]

Table 2: Clinical Pharmacokinetic Observations for RMC-6236 (Phase 1 Trial) [2][8]

Dose (mg QD)Key Observations
10 - 400Dose-dependent increases in exposure (AUC).
10 - 400Minimal accumulation with repeated daily dosing.
≥ 80Achieved exposures predicted to induce tumor regressions based on preclinical models.

Detailed human PK parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed in the provided search results.

Pharmacodynamics (PD)

The pharmacodynamic effects of RMC-6236 have been assessed both in vitro and in vivo, demonstrating potent and selective inhibition of the RAS signaling pathway.

In Vitro Pharmacodynamics

RMC-6236 potently inhibits the binding of RAS to its downstream effector RAF in vitro.[1]

Table 3: In Vitro Biochemical Potency of RMC-6236 [1]

RAS VariantEC50 (nM) for Inhibition of RAS-RAF Binding
Wild-type KRASSpecific value not provided
Wild-type NRASSpecific value not provided
Wild-type HRASSpecific value not provided
Oncogenic RAS variantsSpecific value not provided

While the publication states potent inhibition with EC50 values, the specific numerical data is not available in the abstract.

In cancer cell lines with KRAS mutations (HPAC and Capan-2), treatment with RMC-6236 led to a dose- and time-dependent reduction in phosphorylated ERK (pERK), a key downstream marker of RAS pathway activity.[1]

In Vivo and Clinical Pharmacodynamics

In preclinical xenograft models, a single oral dose of RMC-6236 resulted in profound and dose-dependent suppression of DUSP6 mRNA levels, a pharmacodynamic biomarker of RAS pathway inhibition.[9] In the clinic, treatment with RMC-6236 led to a marked reduction in the variant allele frequency of KRAS in circulating tumor DNA (ctDNA) across multiple tumor types, indicating on-target anti-tumor activity.[2][6]

Experimental Protocols

Protocol: In Vivo Murine Xenograft Study

This protocol is a generalized representation based on descriptions of preclinical studies.[1][9]

  • Cell Line Implantation: Human cancer cell lines (e.g., Capan-2, NCI-H441, HPAC, NCI-H358) are subcutaneously implanted into immunocompromised mice (e.g., BALB/c nude).

  • Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into vehicle control and treatment groups.

  • Drug Administration: RMC-6236 is administered orally, once daily, at specified doses (e.g., 3, 10, 25 mg/kg).[1]

  • Pharmacokinetic Analysis: At specified time points after dosing, blood and tumor samples are collected to determine drug concentrations using methods like LC-MS/MS.

  • Pharmacodynamic Analysis: Tumor samples are collected to analyze biomarkers of RAS pathway inhibition, such as pERK levels (by immunoblot) or DUSP6 mRNA levels (by qRT-PCR).

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) to assess anti-tumor activity. Body weight is monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition, regressions, and statistical significance are calculated.

Protocol: Phase 1 Clinical Trial (RMC-6236-001)

This protocol is a summary of the design for the Phase 1/2 study of RMC-6236.[2][7]

  • Study Design: A multicenter, open-label, dose-escalation and dose-expansion study.

  • Patient Population: Adult patients with advanced solid tumors harboring specific RAS mutations.[7]

  • Objectives: To evaluate the safety, tolerability, pharmacokinetics, and clinical activity of RMC-6236 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[7]

  • Treatment: RMC-6236 is administered orally once daily in 21-day cycles. Doses are escalated in subsequent cohorts (e.g., 10 mg, 20 mg, 40 mg, up to 400 mg).[2]

  • Pharmacokinetic Sampling: Serial blood samples are collected at specified time points (e.g., pre-dose, and various post-dose times) on Day 1 and Day 15 of Cycle 1 to assess PK parameters.[8]

  • Pharmacodynamic Assessment: Circulating tumor DNA (ctDNA) is collected from blood samples to monitor changes in KRAS variant allele frequency.

  • Safety and Tolerability: Adverse events are monitored and graded according to standard criteria.

  • Efficacy Evaluation: Tumor responses are assessed using imaging (e.g., CT or MRI) according to RECIST v1.1 criteria.

Visualizations

Signaling Pathway of RMC-6236

RMC6236_Mechanism cluster_cell Tumor Cell cluster_binary cluster_ras_cycle RAS Cycle RMC6236 RMC-6236 Binary_Complex Binary Complex (RMC-6236 + CypA) plus1 + CypA Cyclophilin A (CypA) Tri_Complex Inhibitory Tri-Complex (RMC-6236 + CypA + RAS-GTP) Binary_Complex->Tri_Complex RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active / ON) RAS_GDP->RAS_GTP GEFs RAS_GTP->RAS_GDP GAPs RAS_GTP->Tri_Complex Downstream Downstream Signaling (RAF-MEK-ERK Pathway) Tri_Complex->Downstream Inhibits Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation plus1->Binary_Complex

Caption: Mechanism of action for RMC-6236, a RAS(ON) multi-selective inhibitor.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis start Implant Human Tumor Cells in Mice growth Allow Tumors to Reach Target Volume start->growth random Randomize Mice into Control & Treatment Groups growth->random admin Administer RMC-6236 (Oral, QD) random->admin monitor_tumor Measure Tumor Volume (e.g., 2x Weekly) admin->monitor_tumor monitor_tox Monitor Body Weight (Toxicity) admin->monitor_tox pk_sample Collect Blood/Tumor for PK Analysis admin->pk_sample pd_sample Collect Tumor for PD Biomarkers (pERK) admin->pd_sample efficacy Calculate Tumor Growth Inhibition monitor_tumor->efficacy

References

Troubleshooting & Optimization

RMC-4529 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RMC-4529. The following information addresses common challenges related to the solubility and stability of this and other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?

A1: This is a common issue that arises when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The sudden shift in solvent polarity causes the compound to "crash out" or precipitate. The final concentration of DMSO in your aqueous solution is a critical factor; it is advisable to keep it as low as possible (typically <1%), though this may not always prevent precipitation for highly insoluble compounds.[1]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of many small molecule inhibitors is highly dependent on pH, particularly for compounds that are weakly basic.[1] These molecules have functional groups that can be ionized. At a pH below their acid dissociation constant (pKa), these groups become protonated, which generally increases their interaction with water and enhances solubility.[1] Conversely, at a pH above the pKa, the compound is less ionized and may be less soluble.

Q3: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

A3: Yes, poor solubility is a very likely reason for inconsistent results in cell-based assays.[2] If this compound is not fully dissolved, the actual concentration that the cells are exposed to will be lower and more variable than intended. This can lead to an underestimation of the compound's potency (e.g., IC50 values) and poor reproducibility.[2] It is always recommended to visually inspect your prepared solutions for any signs of precipitation before adding them to your cells.[2]

Q4: Can storing my this compound stock solution lead to problems?

A4: Yes, improper storage can lead to issues. For stock solutions, it is best to prepare them fresh for each experiment.[2] If you need to store them, filter the solution through a 0.22 µm filter to remove any particles that could act as nuclei for precipitation.[2] Typically, storing stock solutions at -20°C or -80°C can help minimize solvent evaporation and compound degradation.[2]

Troubleshooting Guides

Issue: this compound Precipitation in Aqueous Buffer

If you observe precipitation when diluting your this compound DMSO stock into an aqueous buffer, follow this troubleshooting workflow:

G start Precipitation Observed ph_adjust Adjust Buffer pH start->ph_adjust Ionizable Compound? cosolvent Use a Co-solvent ph_adjust->cosolvent No Improvement success This compound Solubilized ph_adjust->success Soluble excipient Add Solubilizing Excipient cosolvent->excipient Still Insoluble cosolvent->success Soluble sonicate Sonication excipient->sonicate Minor Precipitation excipient->success Soluble sonicate->success Clear Solution fail Still Precipitates (Consider Formulation) sonicate->fail No Improvement G start Inconsistent IC50 Values check_solubility Verify Stock Solution Clarity start->check_solubility media_precip Check for Precipitation in Media check_solubility->media_precip Stock is Clear resolved Consistent Results check_solubility->resolved Fresh Stock Solves Issue adsorption Assess Adsorption to Labware media_precip->adsorption No Media Precipitate media_precip->resolved Lower Final Concentration serum_effect Evaluate Serum Interaction adsorption->serum_effect Using Low-Bind Plates adsorption->resolved Pre-treating Plates serum_effect->resolved Optimized Serum % G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Grb2 Grb2 SHP2->Grb2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RMC4529 This compound RMC4529->RAS

References

Technical Support Center: Optimizing RMC-4529 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing RMC-4529 in cell culture experiments. Here you will find frequently asked questions, troubleshooting guidance, detailed experimental protocols, and data to streamline your research.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] It functions as a bi-steric inhibitor, concurrently binding to two distinct sites on the mTOR protein, which accounts for its high potency and selectivity. In cellular kinase assays, this compound has demonstrated an IC50 value of 1.0 nM against the phosphorylation of 4E-BP1, a key downstream effector of mTORC1.[1][3]

2. What is a recommended starting concentration for my experiments?

For initial in vitro experiments, it is advisable to perform a dose-response analysis across a broad concentration range, such as 0.1 nM to 1000 nM. In sensitive cell lines, significant inhibition of mTORC1 signaling, evidenced by reduced phosphorylation of S6K and 4E-BP1, is typically observed in the low nanomolar range (1-10 nM).[2] The optimal concentration is highly dependent on the specific cell line; therefore, empirical determination of the EC50 is critical for your experimental model.

3. How can I confirm that this compound is effectively inhibiting mTORC1 in my cells?

The most reliable method to verify mTORC1 inhibition is through Western blot analysis of the phosphorylation status of its downstream targets. A dose-dependent decrease in the phosphorylation of S6 kinase (p-S6K) at threonine 389 and eukaryotic initiation factor 4E-binding protein 1 (p-4E-BP1) at threonines 37 and 46 is indicative of target engagement. It is recommended to evaluate a range of this compound concentrations and incubation times to fully characterize the inhibitory effect.

4. Does this compound also inhibit mTORC2?

This compound exhibits high selectivity for mTORC1. Published data indicates that this compound is approximately 31-fold more potent in inhibiting mTORC1 than mTORC2.[2] However, at significantly higher concentrations, typically in the high nanomolar to micromolar range, off-target inhibition of mTORC2 may occur. To assess mTORC2 inhibition, you can measure the phosphorylation of AKT at serine 473 via Western blot. The absence of a decrease, or even an increase, in p-AKT (S473) phosphorylation would confirm the selectivity of this compound for mTORC1, as mTORC1 inhibition can sometimes trigger a feedback loop that activates AKT.[4]

5. What is the optimal duration for this compound treatment in cell culture?

The ideal treatment duration depends on the specific experimental goals and the cell line being used. For signal transduction studies, such as Western blotting, a short incubation period of 2 to 6 hours is often sufficient to detect changes in the phosphorylation of mTORC1 substrates. For functional assays, including cell viability or proliferation assays, a longer incubation of 48 to 72 hours is generally required to observe significant effects.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No inhibition of p-S6K or p-4E-BP1 observed. 1. This compound concentration is too low.2. Insufficient incubation time.3. The cell line is resistant to mTORC1 inhibition.4. Suboptimal antibody performance in Western blot.1. Conduct a dose-response experiment with an expanded concentration range (e.g., up to 10 µM).2. Extend the incubation period (e.g., test 6, 12, and 24-hour time points).3. Investigate the mutational status of the PI3K/AKT/mTOR pathway in your cell line; activating mutations in upstream components may confer resistance.4. Ensure that primary and secondary antibodies are validated for the application and used at the recommended dilutions. Include appropriate positive and negative controls.
Cell viability is unaffected by this compound treatment. 1. The proliferation of the cell line is not dependent on mTORC1 signaling.2. Insufficient drug concentration or treatment duration.3. The chosen cell viability assay lacks sufficient sensitivity.1. First, confirm mTORC1 pathway inhibition by Western blot. If the pathway is inhibited but viability remains unchanged, the cells may utilize alternative survival pathways.2. Increase the this compound concentration and/or extend the treatment duration (e.g., up to 96 hours).3. Consider using an alternative viability assay, such as crystal violet staining or a direct cell counting method.
Inconsistent results between experiments. 1. Variability in cell seeding density.2. Degradation of the this compound stock solution.3. Inconsistent incubation times.1. Maintain consistent cell seeding densities across all experiments, as this can significantly impact cell growth and drug response.2. Prepare fresh stock solutions of this compound in DMSO and store them as single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.3. Utilize a precise timer for all incubation steps to ensure consistency.
An increase in p-AKT (S473) is observed. This is a well-documented feedback mechanism resulting from mTORC1 inhibition. S6K, a downstream target of mTORC1, normally phosphorylates and degrades IRS1. Inhibition of mTORC1 alleviates this negative feedback, leading to the upregulation of PI3K/AKT signaling.[4]This is an expected on-target effect and serves as further confirmation of mTORC1 inhibition. To mitigate this feedback loop, consider combining this compound with a PI3K or AKT inhibitor.

Data Presentation

Table 1: In Vitro IC50 Values for this compound and Other mTORC1 Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay Type
This compound p-4E-BP1 (T37/46)1.0-Cellular Kinase Assay[1][3]
This compound (BiS-31x) p-4E-BP1 (T37/46)6.37MDA-MB-468Cellular Assay[2]
This compound (BiS-31x) p-S6K (T389)0.98MDA-MB-468Cellular Assay[2]
Rapamycinp-S6K~1VariousCellular Assay
Torin 1mTORC1/mTORC22-10VariousCell-free Assay[5]
XL388mTORC18-Cellular Assay[5]

Note: The optimal concentration of this compound should be empirically determined for each specific cell line and experimental condition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a method for determining the effect of this compound on the viability of adherent cells using a 96-well plate format.

Materials:

  • This compound

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium at twice the desired final concentrations.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the corresponding wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for mTORC1 Signaling Pathway Analysis

This protocol details the procedure for assessing the phosphorylation status of the mTORC1 downstream targets, S6K and 4E-BP1.

Materials:

  • This compound

  • Complete cell culture medium

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against p-S6K (Thr389), Total S6K, p-4E-BP1 (Thr37/46), Total 4E-BP1, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat the cells with a range of this compound concentrations for 2-6 hours. Include a vehicle-treated control.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST, with each wash lasting 10 minutes.

  • Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and a suitable imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

mTORC1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K S6K mTORC1->S6K 4E_BP1 4E-BP1 mTORC1->4E_BP1 RMC_4529 This compound RMC_4529->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K->Protein_Synthesis 4E_BP1->Protein_Synthesis

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow Start Start: Select Cell Line Dose_Response 1. Dose-Response Assay (MTT) (0.1 nM - 1000 nM, 72h) Start->Dose_Response Determine_IC50 2. Determine IC50 for Cell Viability Dose_Response->Determine_IC50 Western_Blot 3. Western Blot Analysis (p-S6K, p-4E-BP1) Determine_IC50->Western_Blot Confirm_Inhibition 4. Confirm mTORC1 Pathway Inhibition Western_Blot->Confirm_Inhibition Functional_Assay 5. Proceed with Functional Assays (e.g., cell cycle, apoptosis) Confirm_Inhibition->Functional_Assay End End Functional_Assay->End Troubleshooting_Tree Start No effect of this compound observed Check_Pathway Is mTORC1 pathway inhibited? (Western Blot for p-S6K, p-4E-BP1) Start->Check_Pathway No_Inhibition No Check_Pathway->No_Inhibition No Yes_Inhibition Yes Check_Pathway->Yes_Inhibition Yes Increase_Conc_Time Increase concentration and/or incubation time No_Inhibition->Increase_Conc_Time Check_Cell_Line Check for resistance mutations in the cell line No_Inhibition->Check_Cell_Line Validate_Reagents Validate antibodies and This compound stock No_Inhibition->Validate_Reagents Cell_Not_Dependent Cell viability/proliferation may be mTORC1-independent Yes_Inhibition->Cell_Not_Dependent Try_Other_Assay Try a different functional assay (e.g., apoptosis, cell cycle) Yes_Inhibition->Try_Other_Assay

References

Technical Support Center: Investigating Off-Target Effects of RMC-4529

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific off-target effects of RMC-4529 is limited. This guide provides a generalized framework and best practices for researchers to investigate and troubleshoot potential off-target effects of kinase inhibitors, using this compound as a representative example. The experimental data and signaling pathways presented here are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a phenotype that is inconsistent with the known function of the intended target of this compound. Could this be an off-target effect?

A1: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. Kinase inhibitors can bind to proteins other than the intended target, leading to the modulation of unintended signaling pathways. To investigate this, we recommend performing a comprehensive kinase selectivity profile and analyzing the activity of key cellular signaling pathways.

Q2: I am observing toxicity or cell death at concentrations of this compound that should be selective for the primary target. What could be the cause?

A2: Unanticipated cytotoxicity can be a result of off-target effects. The inhibitor might be affecting kinases that are critical for cell survival or other essential cellular processes. We suggest performing dose-response studies in multiple cell lines, including a control cell line that does not express the primary target, to assess target-independent toxicity.

Q3: How can I confirm that the observed phenotype is a direct result of this compound and not due to other experimental variables?

A3: To ensure the observed effect is due to this compound, it is crucial to include proper controls in your experiments. These include:

  • Vehicle Control: Treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive and Negative Control Compounds: Using other known inhibitors for the same target (if available) and structurally distinct inhibitors for different targets.

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the intended target to see if it reverses the phenotype.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of a Signaling Pathway

You observe decreased phosphorylation of a protein that is not a known downstream substrate of the intended target of this compound.

Troubleshooting Workflow:

G A Unexpected Pathway Inhibition Observed B Perform Kinase Selectivity Screen (e.g., KinomeScan) A->B C Identify Potential Off-Target Kinases B->C D Are any identified kinases known to regulate the unexpected pathway? C->D E Validate Off-Target Engagement in Cells (e.g., Western Blot for p-substrate) D->E Yes H Investigate other potential mechanisms (e.g., indirect effects, scaffold activity) D->H No F Confirm with Cellular Thermal Shift Assay (CETSA) E->F G Phenotype is likely due to an identified off-target F->G

Caption: Troubleshooting workflow for unexpected pathway inhibition.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound and a vehicle control for the desired time.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the protein of interest, as well as the intended target and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine the effect of this compound on protein phosphorylation.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

The IC50 value of this compound is significantly more potent in cellular assays than in biochemical assays against the purified target.

Possible Explanations and Investigation Strategy:

This discrepancy could suggest that in a cellular context, this compound is inhibiting additional kinases that contribute to the observed phenotype (polypharmacology).

Logic for Investigation:

G A Cellular IC50 << Biochemical IC50 B Hypothesis: Polypharmacology in cells A->B C Perform Broad Kinase Selectivity Profiling B->C D Identify potent off-targets (IC50 similar to cellular potency) C->D E Do off-targets contribute to the cellular phenotype? D->E F Use siRNA/shRNA to knockdown off-targets and re-test this compound E->F G Potency of this compound is reduced F->G H Conclusion: Off-target contributes to cellular potency G->H

Caption: Logic for investigating potency discrepancies.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM.

Kinase TargetFamily% Inhibition @ 1 µM
Target Kinase A (Intended) TK 98%
Off-Target Kinase XTK85%
Off-Target Kinase YCAMK72%
Off-Target Kinase ZAGC55%
... (other kinases)...<50%

Table 2: Comparative IC50 Values for this compound

This table shows the half-maximal inhibitory concentration (IC50) of this compound against the intended target and identified off-targets in both biochemical and cellular assays.

TargetBiochemical IC50 (nM)Cellular IC50 (nM)
Target Kinase A (Intended) 15 50
Off-Target Kinase X3075
Off-Target Kinase Y150>1000

Signaling Pathway Visualization

Hypothetical Off-Target Effect of this compound on the "Pathway B"

The following diagram illustrates a scenario where this compound, in addition to inhibiting its intended Target A, also inhibits Off-Target Kinase X, leading to the unintended modulation of a separate signaling pathway.

G cluster_0 Intended Pathway A cluster_1 Unintended Pathway B Signal A Signal A Receptor A Receptor A Signal A->Receptor A Target A Target A Receptor A->Target A Substrate A Substrate A Target A->Substrate A Cellular Response A Cellular Response A Substrate A->Cellular Response A This compound This compound This compound->Target A Signal B Signal B Receptor B Receptor B Signal B->Receptor B Off-Target Kinase X Off-Target Kinase X Receptor B->Off-Target Kinase X Substrate B Substrate B Off-Target Kinase X->Substrate B Unexpected Phenotype Unexpected Phenotype Substrate B->Unexpected Phenotype RMC-4529_2 This compound RMC-4529_2->Off-Target Kinase X

Caption: Hypothetical signaling pathways affected by this compound.

Detailed Experimental Protocols

Kinome Profiling (e.g., KiNativ)

Principle: This method utilizes acyl-phosphate probes that covalently label the ATP-binding site of kinases in a native cellular context. The degree of labeling is inversely proportional to the occupancy of the ATP-binding site by an inhibitor.

Methodology:

  • Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat with this compound at various concentrations or a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells under native conditions to preserve kinase activity.

  • Probe Labeling: Incubate the proteome with the acyl-phosphate probe.

  • Click Chemistry: Attach a reporter tag (e.g., biotin) to the probe-labeled kinases via click chemistry.

  • Enrichment: Enrich the labeled kinases using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that are protected from labeling by this compound.

  • Data Analysis: Compare the spectral counts or peptide intensities between the this compound treated and vehicle-treated samples to determine the kinase targets and their relative binding affinities.

Technical Support Center: Preclinical Toxicity of RMC-4529

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available information regarding the preclinical toxicity of a compound specifically designated as RMC-4529 from Revolution Medicines. The following information is provided as a generalized technical support guide for a hypothetical kinase inhibitor, herein referred to as "Kinase Inhibitor X," and is intended to serve as a template for researchers and drug development professionals. The data and protocols presented are illustrative and should not be considered representative of any specific real-world compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected weight loss in our mouse xenograft model treated with Kinase Inhibitor X. What are the potential causes and how can we troubleshoot this?

A1: Unexplained weight loss is a common adverse finding in preclinical toxicology studies. Potential causes can be multifactorial, including:

  • On-target toxicity: The intended pharmacological effect of the inhibitor on the target kinase might have systemic consequences that lead to reduced food intake or metabolic changes.

  • Off-target toxicity: Kinase Inhibitor X may be interacting with other kinases or cellular targets, leading to unforeseen side effects. Common off-target effects of kinase inhibitors can include gastrointestinal distress, impacting nutrient absorption.

  • Compound formulation or vehicle effects: The vehicle used to deliver the compound may have its own toxicity profile. Ensure that a vehicle-only control group is included in your study design.

  • Stress: The stress of handling and dosing can contribute to weight loss.

Troubleshooting Steps:

  • Dose Reduction/Titration: Determine if the weight loss is dose-dependent by testing lower doses of Kinase Inhibitor X.

  • Monitor Food and Water Intake: Quantify daily food and water consumption to differentiate between reduced appetite and other metabolic effects.

  • Clinical Observations: Perform regular, detailed clinical observations of the animals to check for signs of distress, changes in posture, or altered activity levels.

  • Histopathological Analysis: At the end of the study, a thorough histopathological examination of key organs, especially the gastrointestinal tract, can reveal signs of toxicity.

Q2: What are the expected and observed toxicities for a compound like Kinase Inhibitor X in preclinical models?

A2: The toxicity profile of a kinase inhibitor is highly dependent on its target and selectivity. However, some common class-related toxicities observed in preclinical models include:

  • Myelosuppression: As many kinases are involved in hematopoietic cell proliferation and differentiation, a decrease in white blood cells, red blood cells, and platelets can be observed.

  • Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are common, often due to the inhibition of kinases crucial for the maintenance of the GI epithelium.

  • Hepatotoxicity: Elevated liver enzymes (ALT, AST) can indicate liver damage.

  • Cardiotoxicity: Some kinase inhibitors can affect cardiac function, leading to changes in heart rate, blood pressure, or even more severe cardiac events.

Below is a summary of hypothetical toxicity data for Kinase Inhibitor X in two common preclinical species.

Quantitative Toxicity Data Summary

Table 1: Summary of In Vivo Toxicity of Kinase Inhibitor X in Rodent and Non-Rodent Models

ParameterMouse (CD-1)Rat (Sprague-Dawley)
Dosing Regimen Daily oral gavage for 14 daysDaily oral gavage for 14 days
Maximum Tolerated Dose (MTD) 50 mg/kg/day30 mg/kg/day
Dose-Limiting Toxicities (DLTs) - Grade 3 Diarrhea- >20% Body Weight Loss- Grade 2 Hematological toxicity (Neutropenia)
Key Organ Toxicities - Gastrointestinal tract (epithelial atrophy)- Bone marrow (hypocellularity)- Liver (minimal hepatocellular vacuolation)- Bone marrow (mild hypocellularity)

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Male and female CD-1 mice, 6-8 weeks old.

  • Group Allocation: Animals are randomized into dose groups (e.g., 10, 30, 50, 100 mg/kg/day) and a vehicle control group (n=5/sex/group).

  • Compound Administration: Kinase Inhibitor X is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered once daily via oral gavage for 14 consecutive days.

  • Monitoring:

    • Clinical Observations: Animals are observed twice daily for any clinical signs of toxicity.

    • Body Weight: Body weight is recorded daily.

    • Food Consumption: Measured daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss, mortality, or other life-threatening toxicities.

  • Terminal Procedures: At the end of the study, blood is collected for complete blood count (CBC) and serum chemistry analysis. A full necropsy is performed, and major organs are collected for histopathological examination.

Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway targeted by Kinase Inhibitor X and a typical experimental workflow for assessing preclinical toxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase Receptor->TargetKinase Activation DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetKinase->DownstreamEffector2 TranscriptionFactor Transcription Factor DownstreamEffector1->TranscriptionFactor DownstreamEffector2->TranscriptionFactor KinaseInhibitorX Kinase Inhibitor X KinaseInhibitorX->TargetKinase Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by Kinase Inhibitor X.

experimental_workflow start Start: Preclinical Toxicity Assessment dose_ranging Dose Range Finding Study (e.g., in mice) start->dose_ranging mtd_study Maximum Tolerated Dose (MTD) Study (e.g., in rats) dose_ranging->mtd_study data_collection Data Collection: - Clinical Observations - Body Weight - Food Intake mtd_study->data_collection blood_analysis Terminal Blood Collection: - Complete Blood Count (CBC) - Serum Chemistry data_collection->blood_analysis necropsy Necropsy and Histopathology blood_analysis->necropsy report Final Report and Toxicity Profile necropsy->report

Caption: General experimental workflow for preclinical in vivo toxicity studies.

Technical Support Center: Improving the Efficacy of RMC-4529 and other SHP2 Inhibitors In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of SHP2 inhibitors, with a focus on RMC-4529. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the efficacy of your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other allosteric SHP2 inhibitors?

A1: this compound is an allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase-2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1] Allosteric SHP2 inhibitors, like this compound, stabilize the inactive conformation of SHP2, preventing its activation and downstream signaling.[2] This ultimately leads to the suppression of cancer cell proliferation and survival in tumors dependent on this pathway.[3]

Q2: In which cancer models is this compound likely to be effective?

A2: SHP2 inhibitors are most effective in tumors with activating mutations in receptor tyrosine kinases (RTKs) or in cancers with certain RAS mutations, such as KRAS-mutant non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).[1][2][4][5] Their efficacy is particularly noted in models where cancer cells are dependent on upstream signaling from RTKs.[2][4]

Q3: What are the known mechanisms of resistance to SHP2 inhibitors like this compound?

A3: A primary mechanism of resistance is the reactivation of the MAPK pathway through various feedback loops. This can occur through the upregulation of RTKs, leading to bypass signaling. For this reason, SHP2 inhibitors are often more effective when used in combination with other targeted therapies, such as MEK or KRAS G12C inhibitors.[5][6]

Q4: What are common challenges with the in vivo delivery of small molecule SHP2 inhibitors?

A4: Like many small molecule inhibitors, SHP2 inhibitors can face challenges with oral bioavailability due to poor water solubility.[7] Formulation strategies are often necessary to improve their pharmacokinetic properties for in vivo studies.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in tumor response between animals in the same treatment group. Inconsistent drug formulation or administration.Ensure the inhibitor is fully solubilized and the formulation is homogeneous before each administration. Use precise dosing techniques, such as calibrated oral gavage needles.
Differences in individual animal metabolism.Consider a pilot pharmacokinetic (PK) study to assess variability in drug absorption and clearance.
Lack of significant tumor growth inhibition despite in vitro potency. Insufficient target engagement in vivo.Conduct a pharmacodynamic (PD) study to measure the inhibition of downstream biomarkers, such as phosphorylated ERK (p-ERK), in tumor tissue at various time points after dosing.[3][8]
Poor bioavailability of the compound.Optimize the drug formulation. Consider using co-solvents, surfactants, or developing a lipid-based formulation to improve solubility and absorption.[9][10]
Rapid development of adaptive resistance.Consider a combination therapy approach. Co-administration with a MEK inhibitor or a direct KRAS inhibitor (in relevant models) can often overcome resistance.[5]
Unexpected toxicity or adverse effects in treated animals. Toxicity of the vehicle/formulation.Always include a vehicle-only control group to assess the toxicity of the formulation excipients.
Off-target effects of the inhibitor.Review the selectivity profile of the compound. If off-target effects are suspected, consider dose reduction or a different dosing schedule (e.g., intermittent dosing).[11]
Tumor regrowth after an initial response. Acquired resistance through MAPK pathway reactivation.In preclinical models, this is an expected outcome with monotherapy. This provides a strong rationale for testing combination therapies to achieve more durable responses.[6]

Quantitative Data Summary

Table 1: Preclinical Efficacy of Various SHP2 Inhibitors

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
JAB-3312 KYSE-520 Xenograft1.0 mg/kg, QD, oral95%[3]
RMC-4630 KRAS G12C, NF1 LOF, BRAF Class3 Xenografts30 mg/kg, daily, oralDose-dependent tumor growth suppression and some regressions[12]
SHP099 H3122 Xenograft50 mg/kg/day, 5x weekly, oralSignificant tumor growth inhibition when combined with a TKI[13]
RMC-4550 RPMI-8226 Xenograft30 mg/kg, daily, oralReduced tumor size, growth, and weight[14]
TNO-155 Kelly Xenograft (Neuroblastoma)20 mg/kg, BID, oralDelayed tumor growth, especially in combination[15]

Table 2: In Vitro Potency of Select SHP2 Inhibitors

CompoundAssayIC50Citation
JAB-3312 SHP2 Enzymatic Assay1.9 nM[3]
JAB-3312 p-ERK Inhibition (Cell-based)0.23 nM[3]
TNO-155 SHP2 Inhibition0.011 µM[16]
PF-07284892 SHP2 Biochemical Activity21 nM[17]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Model
  • Animal Model: Utilize female athymic nude mice (6-8 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., KYSE-520 for esophageal squamous cell carcinoma or a relevant KRAS-mutant line) resuspended in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

  • Formulation Preparation:

    • For a poorly soluble compound like many SHP2 inhibitors, a common formulation vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

    • The compound should be first dissolved in a minimal amount of DMSO and then brought to the final volume with the vehicle. Ensure the solution is well-mixed and homogenous before each use.

  • Dosing:

    • Administer this compound (or other SHP2 inhibitor) orally via gavage at the predetermined dose (e.g., 1-30 mg/kg, based on pilot studies) once daily (QD) or twice daily (BID).

    • The control group should receive the vehicle only.

    • For combination studies, the second agent (e.g., a MEK inhibitor) would be administered according to its established protocol.

  • Efficacy Assessment: Continue dosing and tumor measurements for the duration of the study (e.g., 21-28 days). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
  • Study Design: Use a satellite group of tumor-bearing animals for PD analysis.

  • Dosing: Administer a single dose of the SHP2 inhibitor at the efficacy study dose.

  • Sample Collection: At various time points post-dosing (e.g., 2, 6, 12, and 24 hours), euthanize a subset of animals and immediately harvest the tumors.

  • Tissue Processing:

    • Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.

    • Fix another portion in formalin for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Homogenize the frozen tumor tissue and extract proteins.

    • Perform Western blotting to detect the levels of total ERK and phosphorylated ERK (p-ERK). A decrease in the p-ERK/total ERK ratio indicates target engagement.[3]

  • Immunohistochemistry (IHC):

    • Stain the formalin-fixed, paraffin-embedded tumor sections with antibodies against p-ERK to visualize the extent and distribution of target inhibition within the tumor tissue.

Visualizations

SHP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP SHP2->RAS_GDP promotes GDP/GTP exchange via SOS1 RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Factors Transcription Factors pERK->Transcription Factors RMC4529 This compound RMC4529->SHP2 inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival

Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound on SHP2.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Implant Tumor Cells in Mice B Monitor Tumor Growth A->B C Randomize into Groups B->C D Prepare this compound Formulation C->D E Administer Treatment (Oral Gavage) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint: Excise Tumors F->G H Tumor Weight Measurement G->H I Pharmacodynamic Analysis (p-ERK) G->I Troubleshooting_Logic Start Poor In Vivo Efficacy Q1 Is target engagement confirmed? Start->Q1 Sol1 Conduct PD study (p-ERK analysis) Q1->Sol1 No Q2 Is bioavailability adequate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Optimize drug formulation Q2->Sol2 No Q3 Is adaptive resistance occurring? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Consider combination therapy (e.g., with MEK inhibitor) Q3->Sol3 Yes A3_Yes Yes

References

RMC-4529 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided herein pertains to the allosteric SHP2 inhibitor RMC-4630. It is presumed that the query regarding "RMC-4529" contains a typographical error, as RMC-4630 is a well-documented compound with extensive research available. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RMC-4630?

RMC-4630 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers.[2][3] RMC-4630 binds to a specific allosteric pocket on the SHP2 protein, stabilizing it in an inactive conformation. This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling through the RAS-RAF-MEK-ERK cascade and impeding cancer cell proliferation and survival.[2][3]

Q2: In which cancer types or cellular contexts is RMC-4630 expected to be most effective?

RMC-4630 has shown preclinical and clinical activity in tumors with activating mutations in the RAS signaling pathway, particularly those with KRAS mutations.[4] Its efficacy is often observed in cancer cells that are dependent on receptor tyrosine kinase (RTK) signaling.[1] Combining RMC-4630 with inhibitors of other pathway components, such as MEK inhibitors, has been shown to be a promising strategy to overcome adaptive resistance.[3]

Q3: What are the known mechanisms of resistance to RMC-4630 and other allosteric SHP2 inhibitors?

Resistance to allosteric SHP2 inhibitors like RMC-4630 can arise from several mechanisms. One key factor is the presence of specific gain-of-function mutations in the PTPN11 gene (which encodes SHP2) that lock the protein in a constitutively active conformation, preventing the inhibitor from binding to its allosteric site. Additionally, alterations in the MAPK or PI3K pathways can lead to adaptive resistance.[4]

Q4: What are some critical considerations for designing in vitro experiments with RMC-4630?

Key considerations include selecting appropriate cell lines with a dependence on the RAS-MAPK pathway, determining the optimal concentration range of RMC-4630 through dose-response experiments, and choosing relevant endpoints to measure, such as cell viability, apoptosis, and the phosphorylation status of downstream effectors like ERK. It is also crucial to ensure the quality and purity of the RMC-4630 compound and to use appropriate controls in all experiments.

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments with RMC-4630.

Cell Viability Assays
Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell seeding density.Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy.[5]
Cells are not in the logarithmic growth phase.Always use cells that are actively proliferating (log phase) for experiments.[6]
Contamination of cell cultures.Regularly test cell lines for mycoplasma contamination.[7]
Instability or degradation of RMC-4630 in culture medium.Prepare fresh dilutions of RMC-4630 for each experiment from a frozen stock. Minimize the time the compound is in the incubator.
No significant effect on cell viability at expected concentrations The chosen cell line is not dependent on the SHP2-RAS-MAPK pathway.Select cell lines with known activating mutations in the RAS pathway (e.g., KRAS mutations).
The cell line has intrinsic resistance mechanisms (e.g., certain PTPN11 mutations).Screen cell lines for known resistance mutations before starting experiments.
Suboptimal assay conditions.Optimize incubation time and reagent concentrations for the specific cell line and assay being used (e.g., MTT, CCK-8).[5]
Western Blot Analysis (p-ERK)
Issue Potential Cause Recommended Solution
Inconsistent p-ERK inhibition Variability in cell treatment and lysis procedures.Standardize the timing of drug treatment and ensure rapid cell lysis on ice with phosphatase inhibitors to preserve phosphorylation states.[8]
Suboptimal antibody performance.Use validated antibodies for p-ERK and total ERK. Titrate antibody concentrations to find the optimal dilution.
Protein degradation.Use protease and phosphatase inhibitor cocktails in your lysis buffer.[8]
No change in p-ERK levels after RMC-4630 treatment Insufficient drug concentration or treatment time.Perform a dose-response and time-course experiment to determine the optimal conditions for observing p-ERK inhibition.
Cell line is not responsive to SHP2 inhibition.Confirm that the cell line's proliferation is dependent on the RAS-MAPK pathway.
Technical issues with the western blot procedure.Ensure proper protein transfer, blocking, and antibody incubation steps. Use a positive control to verify the assay is working correctly.[9]
High background on the western blot membrane Insufficient blocking or washing.Increase the blocking time and/or the number of washes. Consider using a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).
Secondary antibody is non-specific.Use a highly cross-adsorbed secondary antibody.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of RMC-4630 on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • RMC-4630 (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of RMC-4630 in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RMC-4630. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of RMC-4630 that inhibits cell growth by 50%).

Western Blot for p-ERK and Total ERK

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK levels in cells treated with RMC-4630.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • RMC-4630 (dissolved in DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of RMC-4630 for the determined optimal time. Include a vehicle control.

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Data Presentation

Reported IC50 Values for RMC-4630 in Cancer Cell Lines
Cell LineCancer TypeReported IC50 (µM)Reference
Various KRAS-mutant NSCLCNon-Small Cell Lung CancerDisease Control Rate of 61-80% in clinical trials[4]
HeLaCervical CancerN/A
MCF-7Breast CancerN/A
MDA-MB-231Breast CancerN/A
PC-3Prostate CancerN/A
HepG2Hepatocellular CarcinomaN/A
HCT116Colorectal CancerN/A
A549Lung CarcinomaN/A
A2780Ovarian CarcinomaN/A

Visualizations

RMC4630_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 Complex RTK->Grb2_SOS1 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment & Activation GrowthFactor Growth Factor GrowthFactor->RTK SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Ras_GDP RAS-GDP (inactive) SHP2_active->Ras_GDP Promotes GDP-GTP exchange via SOS1 Ras_GTP RAS-GTP (active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (active) ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation RMC4630 RMC-4630 RMC4630->SHP2_inactive Stabilizes inactive state

Caption: RMC-4630 inhibits the RAS-MAPK signaling pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select appropriate RAS-mutant cell line culture Cell Culture & Seeding (e.g., 96-well or 6-well plates) start->culture treatment Treat with RMC-4630 (dose-response) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-ERK / Total ERK) treatment->western analysis Data Analysis (IC50 calculation, p-ERK normalization) viability->analysis western->analysis end End: Interpretation of Results analysis->end

Caption: Experimental workflow for assessing RMC-4630 efficacy.

References

Technical Support Center: Interpreting Unexpected Results with RMC-XXXX

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals using RMC-XXXX, a novel inhibitor of the RAS-MAPK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for RMC-XXXX?

RMC-XXXX is a potent and selective inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a critical upstream protein that modulates cell growth by transmitting signals from receptor tyrosine kinases (RTKs) to RAS. By inhibiting SHP2, RMC-XXXX is designed to block the hyperactivation of the RAS-MAP kinase cell growth signaling cascade.

Q2: In which cell lines or tumor types is RMC-XXXX expected to be most effective?

RMC-XXXX is expected to show the greatest efficacy in solid tumors with specific mutations that lead to the hyperactivation of the RAS-MAPK pathway. This includes various non-small cell lung cancers and other tumor types with such mutations.[1]

Q3: What are the common reasons for a lack of response to RMC-XXXX in a sensitive cell line?

Several factors could contribute to a lack of response, even in theoretically sensitive cell lines. These include:

  • Sub-optimal drug concentration: Ensure the concentration of RMC-XXXX used is sufficient to inhibit SHP2 activity.

  • Cell culture conditions: Variations in media, serum, or cell density can influence signaling pathways and drug response.

  • Acquired resistance: Prolonged treatment can lead to the development of resistance mechanisms.

  • Incorrect initial cell line characterization: The cell line may harbor additional mutations that bypass the need for SHP2 signaling.

Troubleshooting Unexpected Results

Unexpected Result 1: Paradoxical Activation of the MAPK Pathway

Q: We observed an increase in phosphorylated ERK (pERK) levels after treating our cells with RMC-XXXX, which is the opposite of the expected outcome. What could be the cause?

A: Paradoxical activation of the MAPK pathway can occur under certain conditions with inhibitors targeting this cascade. Here are a few potential explanations:

  • Feedback Loops: Inhibition of SHP2 can sometimes disrupt negative feedback loops that normally restrain signaling. This can lead to a temporary or sustained increase in signaling through alternative pathways.

  • Off-Target Effects: At high concentrations, RMC-XXXX might have off-target effects that inadvertently activate other signaling pathways that converge on ERK.

  • Cellular Context: The specific genetic and proteomic context of your cell line could predispose it to this paradoxical effect.

Recommended Actions:

  • Dose-Response and Time-Course Analysis: Perform a detailed dose-response experiment and a time-course analysis to see if the paradoxical activation is transient or occurs only at specific concentrations.

  • Western Blot Analysis: Probe for other key signaling nodes in the pathway (e.g., pMEK, pAKT) to understand the scope of the signaling rewiring.

  • Pathway Profiling: Use a broader phosphoproteomics or gene expression analysis to identify which alternative pathways might be activated.

Unexpected Result 2: Acquired Resistance to RMC-XXXX

Q: Our initially sensitive cell line has become resistant to RMC-XXXX after several passages in the presence of the drug. What are the likely mechanisms of resistance?

A: Acquired resistance to RAS-MAPK pathway inhibitors is a known phenomenon.[2] Potential mechanisms include:

  • Secondary Mutations: Mutations in KRAS or the emergence of mutations in other genes like PIK3CA can lead to resistance.[2]

  • Gene Amplification: Amplification of genes such as KRAS, MYC, MET, EGFR, and CDK6 has been observed as a resistance mechanism.[2]

  • Transcriptional Reprogramming: Changes in gene expression, such as an epithelial-to-mesenchymal transition (EMT), can reduce dependence on the targeted pathway.[2]

Recommended Actions:

  • Genomic and Transcriptomic Analysis: Perform DNA and RNA sequencing on the resistant cells to identify secondary mutations, gene amplifications, and changes in gene expression.

  • Combination Therapy Screening: Test the resistant cells with a panel of other inhibitors to identify potential synergistic combinations. For example, combining RMC-XXXX with a PI3K inhibitor might overcome resistance driven by PIK3CA mutations.

Quantitative Data Summary

Unexpected ResultPossible CauseRecommended Follow-up Experiment
Increased pERK levelsFeedback loop disruption, off-target effectsDose-response and time-course Western blot for pERK, pMEK, pAKT
No change in cell viabilityIntrinsic or acquired resistanceSequencing (DNA, RNA) to identify mutations or gene expression changes
Increased cell migration/invasionEpithelial-to-mesenchymal transition (EMT)Western blot for EMT markers (e.g., E-cadherin, Vimentin)

Experimental Protocols

Protocol: Assessing Downstream Signaling by Western Blot
  • Cell Culture and Treatment: Plate cells (e.g., 1 x 10^6 cells per well in a 6-well plate) and allow them to adhere overnight. Treat with a range of RMC-XXXX concentrations (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 2, 6, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-pERK, anti-ERK, anti-pMEK, anti-MEK, anti-Vinculin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizing Signaling Pathways and Experimental Logic

RMC_XXXX_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RMC_XXXX RMC-XXXX RMC_XXXX->SHP2 Inhibits

Caption: Intended mechanism of action for RMC-XXXX in the RAS-MAPK signaling pathway.

Resistance_Mechanisms cluster_pathway Signaling Pathway cluster_mechanisms Potential Resistance Mechanisms SHP2 SHP2 RAS RAS SHP2->RAS RAF_MEK_ERK RAF-MEK-ERK Cascade RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT PI3K-AKT Pathway PI3K_AKT->Proliferation KRAS_Mutation Secondary KRAS Mutation KRAS_Mutation->RAF_MEK_ERK PI3KCA_Mutation PI3KCA Mutation PI3KCA_Mutation->PI3K_AKT RTK_Amplification RTK Amplification (e.g., MET, EGFR) RTK_Amplification->PI3K_AKT RMC_XXXX RMC-XXXX RMC_XXXX->SHP2

Caption: Potential resistance mechanisms to RMC-XXXX therapy.

References

Technical Support Center: RMC-4529 Protocol Modifications for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support center provides a generalized framework and examples for troubleshooting and modifying experimental protocols for a hypothetical compound, RMC-4529. This information is based on general cell culture best practices and data available for similar compounds, as no specific information for "this compound" was found in the available scientific literature.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death after treating our specific cell line with this compound. What are the common causes and how can we troubleshoot this?

A1: High cytotoxicity is a frequent challenge when applying a new compound to a novel cell line. The primary factors to investigate are:

  • Reagent Concentration: The optimal concentration of this compound can vary significantly between cell lines. Your cell line may be more sensitive.

    • Troubleshooting: Perform a dose-response curve to determine the optimal, non-toxic concentration. It is advisable to start with a wide range of concentrations, both below and above the initially suggested concentration.[1]

  • Incubation Time: The duration of exposure to this compound may be too long for your specific cells.

    • Troubleshooting: Conduct a time-course experiment to identify the shortest effective incubation period.

  • Cell Density: Sub-optimal cell density at the time of treatment can lead to increased cellular stress and death.

    • Troubleshooting: Ensure cells are in the logarithmic growth phase and at the recommended confluency. Test a range of seeding densities to find the optimal condition for your cell line.[1]

  • Serum Concentration: Some protocols may require reduced serum conditions, which can be detrimental to sensitive cell lines.

    • Troubleshooting: If the experimental design permits, test the effect of increasing the serum concentration in your media.[1]

Q2: The expected molecular or cellular effect of this compound is not being observed in our cell line. What are the potential reasons?

A2: Lack of an observable effect can be due to several factors:

  • Target Expression: The protein target of this compound may not be expressed or may be present at very low levels in your cell line.

    • Troubleshooting: Verify the expression of the target protein using techniques like Western blot or qPCR.

  • Cell Line-Specific Biology: The signaling pathway targeted by this compound might be regulated differently in your specific cell line, or there may be compensatory mechanisms at play.

  • Reagent Inactivity: The compound may have degraded.

    • Troubleshooting: Use a fresh stock of this compound and ensure proper storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High Cell Death Reagent concentration too highPerform a dose-response curve to determine the IC50 and optimal concentration.[1]
Incubation time too longConduct a time-course experiment to find the shortest effective duration.
Sub-optimal cell densityOptimize seeding density to ensure cells are in a healthy growth phase.[1]
No Observable Effect Low or no target expressionConfirm target protein expression via Western blot or qPCR.
Insufficient reagent concentrationTest a higher concentration range in your dose-response experiment.
Inherent cell line resistanceInvestigate the specific signaling pathways in your cell line.
Unexpected Morphological Changes Cellular stressVisually inspect cells daily and compare with an untreated control group.[1]
Contamination (e.g., mycoplasma)Regularly test for mycoplasma contamination.[1]
Protocol works for one cell line but not another Inherent biological differencesRe-optimize the protocol for the new cell line, focusing on concentration and time.[1]

Experimental Protocols

Protocol 1: Determining Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines a method to determine the optimal concentration of this compound for a specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]

  • Reagent Preparation: Prepare a serial dilution of this compound. A 10-point dilution series is recommended, with a starting concentration 100-fold higher than the expected effective concentration.[1]

  • Treatment: Remove the media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control.[1]

  • Incubation: Incubate the plate for the time specified in the original protocol.[1]

  • Viability Assay: After incubation, perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.[1]

Protocol 2: Long-Term Treatment of Cancer Cell Lines with this compound

This protocol is adapted for studying the long-term effects of this compound at non-lethal doses.

  • Initial Seeding and Treatment: Seed cells and treat with a non-lethal concentration of this compound, determined from the dose-response curve.

  • Medium Change and Cell Passage: Change the medium and passage the cells into larger flasks (e.g., T75) to expand the culture to 90%–100% confluence. This ensures a sufficient number of cells for subsequent experiments.[2]

  • Continuous Exposure: Maintain the cells in culture with continuous exposure to the non-lethal dose of this compound for a specified period (e.g., 10 days).[2]

  • Analysis: After the treatment period, perform assays for cell sensitivity, proliferation, and mRNA and protein expression to determine molecular and functional changes.[2]

Signaling Pathway and Experimental Workflow

This compound is hypothesized to be an inhibitor of a key protein in a cellular signaling pathway. Based on publicly available information for similar research compounds such as RMC-4630, a SHP2 inhibitor, this compound may target components of the RAS-MAP kinase pathway. SHP2 is a protein that plays a role in transmitting signals from receptor tyrosine kinases (RTKs) to RAS.

RMC4529_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation RAS RAS SHP2->RAS Activation MAPK_Cascade MAP Kinase Cascade RAS->MAPK_Cascade Transcription Gene Transcription (Proliferation, Survival) MAPK_Cascade->Transcription RMC4529 This compound RMC4529->SHP2 Inhibition

Caption: Hypothetical signaling pathway for this compound, targeting SHP2 to inhibit the RAS-MAPK cascade.

Experimental_Workflow start Start Experiment cell_culture Cell Line Selection & Culture start->cell_culture dose_response Dose-Response Curve (Determine IC50) cell_culture->dose_response long_term_treatment Long-Term Treatment (Non-lethal Dose) dose_response->long_term_treatment data_analysis Data Analysis (Viability, Protein/Gene Expression) long_term_treatment->data_analysis end End data_analysis->end

Caption: General experimental workflow for testing this compound in a specific cell line.

Troubleshooting_Logic start Experiment Start issue Issue Encountered? start->issue high_death High Cell Death? issue->high_death Yes proceed Proceed with Experiment issue->proceed No no_effect No Effect? high_death->no_effect No optimize_conc Optimize Concentration (Dose-Response) high_death->optimize_conc Yes check_target Check Target Expression (Western/qPCR) no_effect->check_target Yes no_effect->proceed No optimize_conc->start check_target->start

Caption: A logical flowchart for troubleshooting common issues with this compound experiments.

References

Validation & Comparative

A Comparative Guide to SHP2 Inhibitors: RMC-4529 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling pathways, making it a compelling target for cancer therapy. Its role in the RAS-MAPK pathway, a key driver of many cancers, has spurred the development of numerous small molecule inhibitors. This guide provides an objective comparison of RMC-4529 (also known as RMC-4630 or SAR442720) against other prominent SHP2 inhibitors in clinical development, including TNO155, JAB-3068, and RLY-1971. The comparison is based on available preclinical and clinical data, with a focus on quantitative metrics and experimental methodologies.

Introduction to SHP2 and Its Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] By dephosphorylating specific substrates, SHP2 generally acts as a positive regulator of the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers. Consequently, inhibiting SHP2 presents a promising therapeutic strategy to attenuate oncogenic signaling. The inhibitors discussed in this guide are allosteric inhibitors, which bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mechanism offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.[1]

Biochemical and Cellular Potency

A direct comparison of the biochemical and cellular potency of SHP2 inhibitors is crucial for understanding their intrinsic activity. The half-maximal inhibitory concentration (IC50) is a key metric, though it's important to note that variations in assay conditions can influence these values.

InhibitorAliasBiochemical IC50 (nM)Cellular Activity (Cell Line)Reference
This compoundRMC-4630, SAR442720Data not publicly available in direct comparative studiesActive in RAS-mutant cell lines[2][3]
TNO15511IC50 of 100 nM in KYSE520 5-day cell proliferation assay[4][5]
JAB-3068Data not publicly available in direct comparative studiesActive in various solid tumor cell lines[6][7]
RLY-1971GDC-1971Data not publicly available in direct comparative studiesPotent inhibition of SHP2 in preclinical models[8][9]

Preclinical Pharmacology

Preclinical studies in animal models provide valuable insights into the in vivo efficacy and pharmacokinetic properties of these inhibitors.

InhibitorAnimal ModelKey FindingsReference
This compoundMouse xenograft modelsShowed anti-tumor effects and modulation of the immune system. Combination with a PD-1 inhibitor resulted in deep and durable tumor growth inhibition.[2]
TNO155Mouse, Rat, Dog, MonkeyGood oral bioavailability across species (60-100%). Showed promise in combination with various targeted therapies in solid tumor cell lines and patient-derived xenograft models.[4]
JAB-3068Preclinical modelsShowed anti-tumor activity.[6][7]
RLY-1971Preclinical cancer modelsDemonstrated significant anti-tumor activity as a monotherapy and in combination with other anti-tumor agents.[8][9]

Clinical Development and Preliminary Efficacy

All four inhibitors have entered clinical trials, primarily in patients with advanced solid tumors harboring RAS pathway mutations. The following table summarizes key findings from early-phase clinical studies.

InhibitorPhase of DevelopmentKey Clinical Findings (Monotherapy/Combination)Reference
This compoundPhase 1/2Monotherapy: Disease control rate (DCR) of 71% in KRAS G12C mutated NSCLC. Combination with sotorasib was safe and tolerable with promising early clinical activity in NSCLC.[10]
TNO155Phase 1/2Monotherapy: Stable disease (SD) in 20% of patients with advanced solid tumors. Combination with spartalizumab: DCR of 26.3%. Combination with ribociclib: DCR of 13.0%.[11][12][13][14]
JAB-3068Phase 1/2Maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) have been identified for monotherapy.[15]
RLY-1971Phase 1Currently in clinical trials in combination with the KRAS G12C inhibitor divarasib.[8][9]

Safety and Tolerability

The safety profiles of these SHP2 inhibitors are generally comparable, with common adverse events reflecting their on-target effects.

InhibitorCommon Adverse Events (All Grades)Reference
This compoundEdema (peripheral and pulmonary), decreased ejection fraction, cytopenias.[16]
TNO155Increased blood creatine phosphokinase, peripheral edema, diarrhea, acneiform dermatitis.[12][14]
JAB-3068DLTs evaluated in dose-escalation studies.[17]
RLY-1971Safety data from ongoing trials not yet fully reported.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS1 SOS1 GRB2->SOS1 Activates RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP Promotes GTP loading RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->SOS1 Dephosphorylates inhibitory site on SOS1 SHP2_Inhibitor SHP2 Inhibitor (e.g., this compound) SHP2_Inhibitor->SHP2_inactive Binds & Stabilizes inactive state Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Biochemical Biochemical Assay (e.g., pNPP or DiFMUP substrate) Cellular Cellular Assay (e.g., pERK levels, proliferation) Biochemical->Cellular Identifies potent compounds CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Cellular->CETSA Confirms cellular activity InVivo In Vivo Efficacy (Xenograft Models) CETSA->InVivo Validates target engagement PK Pharmacokinetics (PK) (ADME) InVivo->PK Determines in vivo efficacy Phase1 Phase 1 Trial (Safety, Tolerability, MTD, RP2D) PK->Phase1 Informs clinical dosing Phase2 Phase 2 Trial (Preliminary Efficacy) Phase1->Phase2 Establishes safety Phase3 Phase 3 Trial (Pivotal Efficacy & Safety) Phase2->Phase3 Demonstrates efficacy

References

A Comparative Analysis of RMC-4630: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of publicly available scientific literature and clinical trial data, no information was found on a compound designated "RMC-4529". Therefore, a direct comparison of efficacy between this compound and RMC-4630 cannot be provided. This guide will focus on the available data for RMC-4630, a clinical-stage inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), developed by Revolution Medicines.

RMC-4630: A Potent and Orally Bioavailable SHP2 Inhibitor

RMC-4630 is an investigational small molecule designed to selectively and potently inhibit the activity of SHP2.[1] SHP2 is a critical cellular protein that functions as a signal transducer downstream of receptor tyrosine kinases (RTKs), playing a key role in the RAS-MAPK signaling pathway which is frequently hyperactivated in various cancers. By inhibiting SHP2, RMC-4630 aims to block this signaling cascade and thereby inhibit the growth of tumor cells that are dependent on this pathway.

Mechanism of Action

Upon oral administration, RMC-4630 binds to and inhibits the activity of SHP2. This inhibition prevents SHP2-mediated signaling, leading to a downstream suppression of the MAPK signaling pathway (RAS-RAF-MEK-ERK). The RAS-MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many human cancers. SHP2 also plays a role in modulating the immune checkpoint protein PD-1, suggesting that its inhibition may also have immunomodulatory effects.

RMC4630_Mechanism_of_Action cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RMC4630 RMC-4630 RMC4630->SHP2 Inhibition Experimental_Workflow cluster_protocol Phase 1 Clinical Trial Workflow Patient_Screening Patient Screening (Advanced Solid Tumors, Specific Mutations) Dose_Escalation Dose Escalation Phase (Determine MTD and RP2D) Patient_Screening->Dose_Escalation Dose_Expansion Dose Expansion Phase (Evaluate Efficacy in Specific Cohorts) Dose_Escalation->Dose_Expansion Safety_Monitoring Safety & Tolerability Monitoring (AEs) Dose_Escalation->Safety_Monitoring PK_PD_Analysis Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Dose_Escalation->PK_PD_Analysis Dose_Expansion->Safety_Monitoring Dose_Expansion->PK_PD_Analysis Efficacy_Assessment Efficacy Assessment (RECIST criteria) Dose_Expansion->Efficacy_Assessment Data_Analysis Data Analysis & Reporting Efficacy_Assessment->Data_Analysis

References

RMC-4630: A Comparative Guide to a Novel SHP2 Inhibitor in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RMC-4630, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), with other notable SHP2 inhibitors, TNO155 and SHP099. The information presented herein is intended to support researchers and drug development professionals in their evaluation of RMC-4630 for various cancer subtypes. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

I. Performance Comparison of SHP2 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of RMC-4630 and its alternatives, TNO155 and SHP099, in various cancer models.

Table 1: In Vitro Anti-proliferative Activity of SHP2 Inhibitors in Cancer Cell Lines
CompoundCell LineCancer SubtypeIC50 (µM)
RMC-4630 (RMC-4550) Multiple KRAS-mutant PDACPancreatic Ductal AdenocarcinomaSynergistic with ERK inhibitor LY3214996[1]
JHH-7, Hep3BFGFR-driven Liver Cancer>10[2]
Detroit 562, KYSE-520EGFR-driven Cancers<10[2]
TNO155 21 OSCC cell linesOral Squamous Cell Carcinoma0.39 - 211.1[3]
ALK-mutant NeuroblastomaNeuroblastomaMore sensitive than ALK-wild type[4]
SHP099 MV4-11Acute Myeloid Leukemia0.32[5]
TF-1Erythroleukemia1.73[5]
PC9Lung Adenocarcinoma7.536 (24h)[6]
PC9GRLung Adenocarcinoma (Gefitinib Resistant)8.900 (24h)[6]
KYSE520Esophageal Squamous Cell Carcinoma~5.14[2][7]
MDA-MB-468Triple-Negative Breast Cancer~0.25 (p-ERK inhibition)[7]
SUM-52, KATO III, JHH-7, Hep3BFGFR-driven Cancers>10 (Resistant)[2]
Table 2: In Vivo Anti-tumor Activity of SHP2 Inhibitors in Xenograft Models
CompoundXenograft ModelCancer TypeDosingOutcome
RMC-4630 (RMC-4550) KRAS-mutant PDACPancreatic Ductal AdenocarcinomaCombination with LY3214996Significant tumor regression[1]
TNO155 ALK-mutant NeuroblastomaNeuroblastomaCombination with LorlatinibDelayed tumor growth and prolonged survival[4]
SHP099 KYSE520Esophageal Squamous Cell Carcinoma100 mg/kg daily, oralMarked tumor growth inhibition[7]
H1944 (KRAS-mutant)Non-Small Cell Lung Cancer82.5 mg/kgComplete stop of tumor growth[8]
CT-26Colon Carcinoma5 mg/kg daily, i.p.Significantly decreased tumor volume and weight[9]
B16F10MelanomaNot specifiedImpaired tumor growth[10]
Table 3: Clinical Trial Data for RMC-4630 in Solid Tumors
Clinical Trial IDPhaseCancer Type(s)TreatmentKey Findings
NCT03634982IRelapsed/Refractory Solid TumorsRMC-4630 MonotherapyTolerable safety profile; Disease Control Rate (DCR) of 61% in KRAS-mutant NSCLC and 80% in KRAS G12C NSCLC[11].

II. Signaling Pathway and Experimental Workflows

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a critical pathway for cell proliferation and survival that is often hyperactivated in cancer. SHP2 inhibition blocks the dephosphorylation of key signaling nodes, thereby attenuating downstream signals.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 activates RAS RAS SOS1->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RMC4630 RMC-4630 (SHP2 Inhibitor) RMC4630->SHP2 inhibits

SHP2's role in the RAS-MAPK signaling pathway.
Preclinical Validation Workflow for a SHP2 Inhibitor

This diagram outlines a typical experimental workflow for the preclinical validation of a SHP2 inhibitor like RMC-4630.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cell Line Selection (e.g., KRAS, EGFR mutant) B Cell Viability/Proliferation Assay (e.g., MTT) A->B C Western Blot for Pathway Modulation (p-ERK) B->C D Xenograft Model Establishment C->D Promising In Vitro Results E Drug Administration (e.g., oral gavage) D->E F Tumor Growth Measurement E->F G Pharmacodynamic Analysis (e.g., p-ERK in tumor) F->G

A typical workflow for preclinical SHP2 inhibitor validation.

III. Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the SHP2 inhibitor (e.g., RMC-4630) and a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Detection

This protocol is used to determine the effect of SHP2 inhibition on the RAS-MAPK pathway by measuring the levels of phosphorylated ERK.

Materials:

  • 6-well plates

  • Cancer cell lines

  • SHP2 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the SHP2 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH) to normalize the p-ERK signal.[12][13]

Animal Xenograft Model for In Vivo Efficacy

This protocol outlines the general procedure for establishing and utilizing a tumor xenograft model to evaluate the anti-cancer efficacy of a compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line suspension in a suitable medium (e.g., Matrigel/PBS mixture)

  • SHP2 inhibitor formulated for the chosen route of administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[14][15]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers and the formula: Volume = (width² x length)/2.[1]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the SHP2 inhibitor and vehicle control according to the planned dosing schedule and route.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-ERK).[14]

References

Cross-Validation of SHP2 Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological and genetic approaches to validating SHP2 as a therapeutic target in oncology.

This guide provides a comprehensive comparison of the results obtained from pharmacological inhibition of the protein tyrosine phosphatase SHP2, with a focus on inhibitors like RMC-4630, and genetic approaches, primarily CRISPR-Cas9 screens, used to validate its role in cancer. The convergence of data from these two distinct methodologies provides a robust cross-validation of SHP2 as a critical node in oncogenic signaling and a promising target for therapeutic intervention.

Pharmacological Approach: The Impact of SHP2 Inhibitors

Allosteric inhibitors of SHP2, such as RMC-4630, have demonstrated significant anti-tumor activity in preclinical models and are currently under clinical investigation.[1][2][3] These inhibitors stabilize SHP2 in an inactive conformation, thereby blocking its function in the RAS-MAPK signaling pathway.

Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade. By locking SHP2 in an auto-inhibited state, inhibitors like RMC-4630 prevent this signal amplification, leading to decreased proliferation and survival of cancer cells dependent on this pathway.

Preclinical and Clinical Efficacy

Preclinical studies have shown that SHP2 inhibitors can suppress the growth of various tumors harboring KRAS mutations.[4] For instance, both SHP099 and RMC-4550 (a related SHP2 inhibitor) have been shown to inhibit the proliferation of multiple myeloma (MM) cells by inducing apoptosis and cell cycle arrest.[4] Furthermore, these inhibitors have demonstrated synergistic effects when combined with other targeted agents, such as the proteasome inhibitor bortezomib in MM.[4]

In early clinical trials, RMC-4630 has been evaluated in patients with a range of solid tumors harboring specific oncogenic mutations.[1][2][3] These trials aim to assess the safety, tolerability, and preliminary anti-tumor activity of SHP2 inhibition.

Genetic Approach: Unveiling Resistance Mechanisms through CRISPR Screens

Genome-wide CRISPR-Cas9 knockout screens have been instrumental in validating the on-target effects of SHP2 inhibitors and in identifying mechanisms of resistance. These unbiased genetic screens allow for the systematic identification of genes whose loss renders cancer cells resistant to a particular drug.

Key Findings from CRISPR Screens

Several independent CRISPR screens have been performed in various cancer cell lines treated with SHP2 inhibitors. A common finding is that loss of negative regulators of the RAS-MAPK pathway confers resistance to SHP2 inhibition. This provides strong genetic evidence that these inhibitors exert their anti-cancer effects by suppressing this specific pathway.

For example, loss-of-function mutations in genes such as NF1, PTEN, and CDKN1B have been shown to confer resistance to SHP2 inhibitors. NF1 is a tumor suppressor that negatively regulates RAS, while PTEN is a negative regulator of the PI3K-AKT pathway, a parallel survival pathway. Loss of the cell cycle inhibitor CDKN1B can also promote resistance.

Data Presentation: A Comparative Summary

The following tables summarize the key findings from both pharmacological and genetic studies, highlighting the cross-validation of SHP2 as a therapeutic target.

Pharmacological Inhibition of SHP2 (with RMC-4630 and other inhibitors)
Parameter Observation
Mechanism of Action Allosteric inhibition of SHP2, preventing its activation and downstream signaling.
Cellular Effects - Inhibition of ERK phosphorylation.- Induction of apoptosis and cell cycle arrest.[4]- Decreased cell proliferation.[4]
In Vivo Efficacy - Tumor growth inhibition in xenograft models.[4]- Potential for combination therapy to overcome resistance.
Clinical Status RMC-4630 is in Phase 1/2 clinical trials for various solid tumors.[1][2][3]
Genetic Validation of SHP2 (via CRISPR-Cas9 Screens)
Parameter Observation
Methodology Genome-wide or focused CRISPR-Cas9 knockout screens to identify resistance genes.
Key Resistance Genes - Negative regulators of RAS-MAPK pathway: NF1, SPRED2- Negative regulators of PI3K-AKT pathway: PTEN- Cell cycle inhibitors: CDKN1B, RB1- Other novel genes: INPPL1, MAP4K5, LZTR1
Mechanism of Resistance Reactivation of the RAS-MAPK pathway or activation of parallel survival pathways.
Significance - Confirms on-target activity of SHP2 inhibitors.- Elucidates mechanisms of acquired resistance.- Identifies potential combination therapy targets.

Experimental Protocols

CRISPR-Cas9 Knockout Screen
  • Library Transduction: Cancer cell lines sensitive to SHP2 inhibitors are transduced with a lentiviral genome-wide CRISPR-Cas9 knockout library, with each guide RNA targeting a specific gene for knockout.

  • Drug Selection: The transduced cell population is then treated with a SHP2 inhibitor at a concentration that inhibits the growth of the majority of cells.

  • Identification of Resistant Clones: Cells that survive and proliferate are enriched for guide RNAs targeting genes whose loss confers resistance.

  • Genomic DNA Extraction and Sequencing: Genomic DNA from the resistant cell population is extracted, and the guide RNA sequences are amplified via PCR and identified by next-generation sequencing.

  • Data Analysis: The frequency of each guide RNA in the treated population is compared to that in a control population to identify statistically significant "hits" (genes whose knockout is enriched).

Cell Viability and Apoptosis Assays (Pharmacological)
  • Cell Seeding: Cancer cells are seeded in multi-well plates.

  • Drug Treatment: The following day, cells are treated with increasing concentrations of a SHP2 inhibitor (e.g., RMC-4630) or a vehicle control.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is measured using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo) or metabolic activity (e.g., MTS).

  • Apoptosis Assessment: Apoptosis can be measured by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, or by western blotting for cleaved caspase-3.

  • Data Analysis: IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated from the dose-response curves.

Visualizing the Pathways and Workflows

SHP2 Signaling Pathway

SHP2_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive activates SOS SOS Grb2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP promotes GDP/GTP exchange SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->SOS dephosphorylates & activates RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RMC4630 RMC-4630 RMC4630->SHP2_active inhibits

Caption: The SHP2 signaling pathway and the mechanism of action of RMC-4630.

CRISPR Screen Workflow for Resistance Gene Identification

CRISPR_Workflow Cells Cancer Cell Population Transduction Transduction Cells->Transduction Library Lentiviral CRISPR Knockout Library Library->Transduction Transduced_Cells Transduced Cells (Gene Knockouts) Transduction->Transduced_Cells SHP2i_Treatment SHP2 Inhibitor Treatment Transduced_Cells->SHP2i_Treatment Sensitive_Cells Sensitive Cells (Die) SHP2i_Treatment->Sensitive_Cells Resistant_Cells Resistant Cells (Survive & Proliferate) SHP2i_Treatment->Resistant_Cells Sequencing gDNA Extraction & Sequencing Resistant_Cells->Sequencing Analysis Data Analysis (Identify Enriched gRNAs) Sequencing->Analysis Resistance_Genes Resistance Genes Analysis->Resistance_Genes

Caption: Workflow for identifying SHP2 inhibitor resistance genes using a CRISPR-Cas9 screen.

Logical Relationship: Cross-Validation

Cross_Validation SHP2i Pharmacological Inhibition (e.g., RMC-4630) Phenotype Shared Phenotype: Inhibition of RAS-MAPK Pathway & Cancer Cell Growth SHP2i->Phenotype CRISPR Genetic Perturbation (CRISPR Knockout) CRISPR->Phenotype Validation Cross-Validation of SHP2 as a Therapeutic Target Phenotype->Validation

References

Revolutionizing RAS-Driven Cancer Treatment: A Comparative Analysis of RMC Compounds and Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

The persistent challenge of treating cancers harboring RAS mutations has led to the development of innovative therapeutic strategies. Revolution Medicines is at the forefront of this effort with its portfolio of RAS(ON) inhibitors. This guide provides a detailed comparison of the efficacy of the company's leading clinical-stage compounds—daraxonrasib (RMC-6236), elironrasib (RMC-6291), and zoldonrasib (RMC-9805)—with standard chemotherapy in relevant cancer types. It is important to note that information regarding a compound designated "RMC-4529" is not publicly available; this guide will therefore focus on the aforementioned, well-documented investigational therapies.

These novel agents employ a unique mechanism, forming a tri-complex with cyclophilin A (CypA) to selectively inhibit the active, GTP-bound state of RAS proteins, a departure from previous attempts to target the inactive state.[1][2][3] This approach has shown promise in early clinical trials for patients with specific RAS-mutated solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).

Efficacy Data: RMC RAS(ON) Inhibitors vs. Standard Chemotherapy

The following tables summarize the available clinical trial data for RMC-6236, RMC-6291, and RMC-9805, juxtaposed with the typical efficacy of standard-of-care chemotherapy in the respective patient populations.

RMC-6236 (RAS-MULTI(ON) Inhibitor) in Pancreatic Ductal Adenocarcinoma (PDAC)

RMC-6236 is a potent, orally bioavailable inhibitor of multiple RAS variants in their active (ON) state.[3] It is being evaluated in patients with advanced solid tumors harboring various RAS mutations.

Efficacy EndpointRMC-6236 (Phase 1 RMC-6236-001 Trial)[4][5][6]Standard Chemotherapy (Second-Line)
Patient Population Previously treated metastatic PDAC with KRAS G12X mutationsPreviously treated metastatic PDAC
Objective Response Rate (ORR) 20% - 29%~5-15%
Disease Control Rate (DCR) 87% - 91%~30-50%
Median Progression-Free Survival (PFS) 7.6 - 8.5 months~2-4 months
Median Overall Survival (OS) 14.5 months~6-9 months
RMC-6291 (KRAS G12C(ON) Inhibitor) in Non-Small Cell Lung Cancer (NSCLC)

RMC-6291 is a covalent inhibitor that selectively targets the KRAS G12C mutation in its active state.[1][2]

Efficacy EndpointRMC-6291 (Phase 1/1b Trial)[7][8]Standard Chemotherapy (Second-Line)[9][10][11][12]
Patient Population Previously treated, advanced KRAS G12C-mutant NSCLCPreviously treated, advanced KRAS G12C-mutant NSCLC
Objective Response Rate (ORR) 43% (naïve to prior G12C inhibitor) - 56%~10-20% (e.g., docetaxel)
Disease Control Rate (DCR) 94% - 100%~50-60%
Median Progression-Free Survival (PFS) 9.9 months~3-4 months
RMC-9805 (KRAS G12D(ON) Inhibitor) in Pancreatic Ductal Adenocarcinoma (PDAC)

RMC-9805 is a covalent inhibitor specifically targeting the KRAS G12D mutation, a common driver in pancreatic cancer.[13][14]

Efficacy EndpointRMC-9805 (Phase 1/1b RMC-9805-001 Trial)[15][16][17][18]Standard Chemotherapy (Second-Line)
Patient Population Previously treated, KRAS G12D-mutant PDACPreviously treated metastatic PDAC
Objective Response Rate (ORR) 30%~5-15%
Disease Control Rate (DCR) 80%~30-50%

Signaling Pathway and Mechanism of Action

The RMC compounds operate through a novel "molecular glue" mechanism. They first bind to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then engages the active, GTP-bound form of the RAS protein, creating a stable tri-complex. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting the oncogenic signaling cascade.[1][2][3][13][19]

RAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras_cycle RAS Activation Cycle cluster_downstream Downstream Signaling cluster_inhibition RMC Compound Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds SOS SOS (GEF) RTK->SOS RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GAP GAP RAS_GTP->GAP GTP Hydrolysis RAF RAF RAS_GTP->RAF Tri_Complex RMC-CypA-RAS(ON) Tri-complex SOS->RAS_GDP GDP->GTP Exchange GAP->RAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Differentiation ERK->Cell_Proliferation RMC_Compound RMC Compound (e.g., RMC-6236, 6291, 9805) CypA Cyclophilin A (CypA) RMC_Compound->CypA Binds CypA->RAS_GTP Forms complex with Tri_Complex->RAF Blocks Interaction

Caption: RAS signaling pathway and the inhibitory mechanism of RMC compounds.

Experimental Protocols

The clinical efficacy data for RMC-6236, RMC-6291, and RMC-9805 are derived from ongoing Phase 1/1b, multicenter, open-label clinical trials. The general workflow for these studies is outlined below.

General Clinical Trial Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening - Advanced solid tumor with specific KRAS mutation - ECOG PS 0-1 - Adequate organ function Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Part 1: Dose Escalation - Small cohorts of patients - Increasing doses of RMC compound - Determine MTD and RP2D Enrollment->Dose_Escalation Dose_Expansion Part 2: Dose Expansion - Larger cohorts at RP2D - Further evaluate safety, tolerability, and anti-tumor activity Dose_Escalation->Dose_Expansion Upon determining RP2D Treatment_Cycle Treatment Cycle (e.g., 21 days) - Oral administration of RMC compound (QD or BID) Dose_Escalation->Treatment_Cycle Dose_Expansion->Treatment_Cycle Assessments Assessments - Safety and tolerability (AEs) - Pharmacokinetics (PK) - Tumor response (RECIST v1.1) - ctDNA analysis Treatment_Cycle->Assessments Regularly during treatment Follow_Up Long-term Follow-up Treatment_Cycle->Follow_Up After treatment discontinuation Assessments->Treatment_Cycle Continue until progression or unacceptable toxicity

References

A Comparative Guide to Targeting RAS-Driven Cancers: Direct RAS Inhibitors vs. Downstream mTORC1 Blockade with RMC-4529

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The RAS family of small GTPases stands as a pivotal node in cellular signaling, and its mutation is a hallmark of numerous aggressive cancers. For decades, RAS was considered "undruggable," but recent breakthroughs have led to the development of direct RAS inhibitors, heralding a new era in precision oncology. Concurrently, strategies to inhibit downstream effector pathways, such as the PI3K/AKT/mTOR cascade, remain a critical area of investigation. This guide provides a comparative analysis of direct RAS pathway inhibitors against the mTORC1-selective inhibitor, RMC-4529, offering insights into their distinct mechanisms and preclinical performance in the context of RAS-addicted tumors.

Introduction to this compound and the RAS Pathway

This compound is a selective, bi-steric inhibitor of mTORC1 (mechanistic target of rapamycin complex 1). Unlike direct RAS inhibitors that target the RAS protein itself, this compound acts on a key downstream effector of the RAS signaling cascade. The RAS pathway, when activated by upstream signals, triggers a cascade of protein phosphorylations, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which drive cell proliferation, survival, and differentiation. In RAS-mutant cancers, the constitutive activation of these downstream pathways is a primary driver of tumorigenesis.

This compound's unique bi-steric mechanism allows for potent and selective inhibition of mTORC1 over mTORC2, a distinction that is believed to mitigate some of the toxicities associated with dual mTORC1/2 inhibitors. A closely related compound, RMC-5552, which is currently in clinical trials, demonstrates this selective inhibition and has shown preclinical anti-tumor activity, particularly in combination with direct RAS inhibitors.

The Expanding Landscape of Direct RAS Inhibitors

Direct RAS inhibitors can be broadly categorized based on the conformational state of the RAS protein they target:

  • RAS(OFF) Inhibitors: These compounds, such as the FDA-approved sotorasib (AMG-510) and adagrasib (MRTX849), covalently bind to the inactive, GDP-bound state of specific RAS mutants, primarily KRAS G12C. They effectively trap RAS in an "off" state, preventing its activation.

  • RAS(ON) Inhibitors: Pioneered by Revolution Medicines, this class of inhibitors, including RMC-6236 (a pan-RAS inhibitor) and RMC-6291 (a KRAS G12C-specific inhibitor), targets the active, GTP-bound "on" state of RAS. This approach is designed to overcome resistance mechanisms that can arise with RAS(OFF) inhibitors.

Comparative Preclinical Data

The following tables summarize key preclinical data for this compound/5552 and representative direct RAS inhibitors. A direct comparison of biochemical potency against RAS is not applicable for this compound/5552 as they do not directly bind to RAS. Instead, we present cellular potency for pathway inhibition and anti-proliferative effects in relevant cancer cell lines.

Table 1: Biochemical and Cellular Potency of Selected Inhibitors

CompoundTarget(s)MechanismIC50 (Biochemical/Cellular)Reference(s)
This compound mTORC1Bi-steric inhibitorp-4E-BP1 (cellular): 1.0 nM
RMC-5552 mTORC1Bi-steric inhibitorpS6K (cellular): 0.14 nM; p4EBP1 (cellular): 0.48 nM
Sotorasib KRAS G12CCovalent RAS(OFF) inhibitorData not readily available in public sources
Adagrasib KRAS G12CCovalent RAS(OFF) inhibitorKRAS G12C (cellular): 5 nM
RMC-6236 Pan-RAS(ON)Non-covalent RAS(ON) inhibitorData not readily available in public sources
RMC-6291 KRAS G12C(ON)Covalent RAS(ON) inhibitorData not readily available in public sources

Table 2: Preclinical Anti-Tumor Activity in RAS-Mutant Cancer Models

CompoundCancer ModelEfficacyReference(s)
RMC-5552 Various solid tumorsMonotherapy shows anti-tumor activity. Dose-dependent exposure.
RMC-5552 + Sotorasib KRAS G12C NSCLC (NCI-H2122)Combination induced robust tumor regressions.
Sotorasib KRAS G12C NSCLCMonotherapy shows anti-tumor activity.
Adagrasib KRAS G12C NSCLC xenograftsTumor regression and extended survival.
RMC-6236 KRAS G12X xenograft modelsProfound tumor regressions.
RMC-6291 KRAS G12C solid tumorsEncouraging clinical activity, including in patients with prior RAS(OFF) inhibitor treatment.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and evaluation of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for their comparison.

RAS_Pathway cluster_upstream Upstream Activation cluster_ras_cycle RAS Cycle cluster_downstream_mek MAPK Pathway cluster_downstream_pi3k PI3K/mTOR Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factors RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAS_GTP->RAS_GDP GTP Hydrolysis (GAP) RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation, Survival ERK->Proliferation_MAPK AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Translation Protein Synthesis, Cell Growth mTORC1->Translation Sotorasib Sotorasib/ Adagrasib Sotorasib->RAS_GDP Inhibits (OFF-state) RMC6291 RMC-6291/ RMC-6236 RMC6291->RAS_GTP Inhibits (ON-state) RMC4529 This compound/ RMC-5552 RMC4529->mTORC1 Inhibits

Caption: RAS signaling pathway and points of intervention.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Binding_Assay Binding Assays (e.g., SPR, TR-FRET) Cell_Viability Cell Viability/ Proliferation Assays Binding_Assay->Cell_Viability Potency NEA Nucleotide Exchange Assay (NEA) NEA->Cell_Viability Mechanism Western_Blot Pathway Analysis (e.g., Western Blot for pERK, pS6K) Cell_Viability->Western_Blot Confirm Pathway Inhibition Xenograft Cell Line-Derived Xenografts (CDX) Cell_Viability->Xenograft Evaluate in vivo Efficacy Target_Engagement Target Engagement (e.g., NanoBRET) Western_Blot->Target_Engagement Confirm Target Interaction PDX Patient-Derived Xenografts (PDX) Xenograft->PDX Clinically Relevant Models

Caption: Experimental workflow for comparing RAS pathway inhibitors.

Experimental Protocols

A comprehensive evaluation of RAS pathway inhibitors involves a multi-tiered approach, from biochemical assays to in vivo models.

Biochemical Assays
  • RAS Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) are employed to measure the direct binding affinity and kinetics of inhibitors to purified RAS proteins.

  • Nucleotide Exchange Assays (NEA): These assays monitor the exchange of GDP for GTP on the RAS protein, a critical step in its activation. They are particularly useful for characterizing inhibitors that modulate this process.

Cell-Based Assays
  • Cell Viability and Proliferation Assays: RAS-mutant cancer cell lines are treated with varying concentrations of the inhibitor to determine its effect on cell growth and survival. Standard methods include MTT or CellTiter-Glo assays.

  • Pathway Signaling Analysis: Western blotting is a common technique to assess the phosphorylation status of key downstream signaling proteins, such as ERK (pERK) for the MAPK pathway and S6K or 4E-BP1 for the mTOR pathway. A reduction in the phosphorylated forms of these proteins indicates pathway inhibition.

  • Target Engagement Assays: In-cell target engagement assays, such as NanoBRET, can confirm that the inhibitor is binding to its intended target within a cellular context.

In Vivo Models
  • Xenograft Models: Human cancer cell lines with specific RAS mutations are implanted into immunocompromised mice. Tumor growth is monitored over time following treatment with the inhibitor to assess in vivo efficacy.

  • Patient-Derived Xenograft (PDX) Models: Tumors from patients are directly implanted into mice, providing a more clinically relevant model for evaluating drug response.

Conclusion

The targeting of RAS-driven cancers has evolved significantly with the advent of direct RAS inhibitors. While these agents show considerable promise, the complexity of the RAS signaling network and the emergence of resistance necessitate a multi-pronged approach. Downstream pathway inhibitors, such as the mTORC1-selective inhibitor this compound, offer an alternative and potentially synergistic strategy. The preclinical data for the closely related compound RMC-5552, particularly in combination with direct RAS inhibitors, highlights the potential of this approach to overcome resistance and enhance anti-tumor activity. A thorough understanding of the distinct mechanisms and a rigorous preclinical evaluation using a combination of biochemical, cellular, and in vivo models are essential for the continued development of effective therapies for patients with RAS-addicted cancers.

A Head-to-Head Comparison of RMC Series Compounds: RMC-6236, RMC-5552, and RMC-4550

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Revolution Medicines has developed a portfolio of novel small molecule inhibitors designed to target key oncogenic signaling pathways. This guide provides a head-to-head comparison of three notable compounds from their series: RMC-6236, a RAS(ON) multi-selective inhibitor; RMC-5552, a bi-steric mTORC1-selective inhibitor; and RMC-4550, a SHP2 inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to understand the distinct mechanisms, preclinical, and clinical profiles of these compounds.

Compound Overview and Mechanism of Action

The RMC series of compounds target critical nodes in cellular signaling pathways that are frequently dysregulated in cancer.

  • RMC-6236 is a first-in-class, oral, non-covalent inhibitor that selectively targets the active, GTP-bound (ON) state of both mutant and wild-type RAS proteins.[1][2][3] Its unique mechanism involves acting as a molecular glue, forming a ternary complex between RAS and cyclophilin A (CYPA).[1] This disrupts RAS-driven signaling cascades, including the RAF/MEK/ERK pathway, which are crucial for cell proliferation and survival.[1][4] A key advantage of RMC-6236 is its ability to inhibit a broad spectrum of RAS mutations (pan-RAS), including KRAS G12D, G12V, and G12R, beyond the more commonly targeted G12C mutation.[1][2]

  • RMC-5552 is a potent and selective bi-steric inhibitor of mTORC1.[5][6][7] It is designed to overcome the limitations of previous mTOR inhibitors by interacting with both the orthosteric and allosteric sites of mTORC1.[6][7] This leads to a more profound inhibition of mTORC1 signaling and the downstream tumor suppressor 4EBP1, without significantly affecting mTORC2.[5][8] RMC-5552 has shown significant anti-tumor activity in preclinical models with mTOR pathway activation and has been investigated as a monotherapy and in combination with RAS(ON) inhibitors.[5][6][9]

  • RMC-4550 is a SHP2 inhibitor.[10] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs) and is essential for RAS activation. By inhibiting SHP2, RMC-4550 can block the reactivation of the RAS/MAPK pathway, which is a common resistance mechanism to targeted therapies. Preclinical studies have shown that the combination of SHP2 inhibitors like RMC-4550 with other targeted agents, such as mTOR inhibitors, can be synergistic in certain cancer models.[10]

Signaling Pathways

The following diagrams illustrate the targeted signaling pathways for each compound.

RMC_6236_Pathway cluster_ras_cycle RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP Hydrolysis RAF RAF RAS_GTP->RAF TernaryComplex RAS-GTP :: RMC-6236 :: CYPA Complex SOS1->RAS_GDP GDP->GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation RMC_6236 RMC-6236 RMC_6236->RAS_GTP Binds to active RAS CYPA Cyclophilin A (CYPA) TernaryComplex->RAF Inactivates downstream signaling

Caption: RMC-6236 Signaling Pathway.

RMC_5552_Pathway PI3K_AKT PI3K/AKT Pathway mTORC1 mTORC1 PI3K_AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4EBP1 mTORC1->FourEBP1 mTORC2 mTORC2 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis eIF4E eIF4E FourEBP1->eIF4E eIF4E->Protein_Synthesis RMC_5552 RMC-5552 RMC_5552->mTORC1 Bi-steric inhibition

Caption: RMC-5552 Signaling Pathway.

RMC_4550_Pathway cluster_ras_cycle RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 SHP2 SHP2 Grb2_SOS1->SHP2 RAS_GDP RAS-GDP (Inactive) SHP2->RAS_GDP Promotes GDP->GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP Hydrolysis MAPK_Pathway MAPK Pathway RAS_GTP->MAPK_Pathway Proliferation Cell Proliferation, Survival MAPK_Pathway->Proliferation RMC_4550 RMC-4550 RMC_4550->SHP2

Caption: RMC-4550 Signaling Pathway.

Comparative Data

While direct head-to-head preclinical or clinical data for all three compounds in the same experimental setting is not publicly available, the following tables summarize their key characteristics based on reported findings.

Table 1: Compound Characteristics

FeatureRMC-6236RMC-5552RMC-4550
Target Active RAS (GTP-bound)mTORC1SHP2
Mechanism Molecular glue, forms RAS::inhibitor::CYPA ternary complexBi-steric inhibitor (orthosteric and allosteric sites)Allosteric inhibitor
Selectivity Pan-RAS (mutant and wild-type isoforms)mTORC1 over mTORC2SHP2
Administration OralIntravenousNot specified in available data
Development Stage Phase 1/1b clinical trialsPhase 1/1b clinical trialsPreclinical studies

Table 2: Preclinical and Clinical Highlights

CompoundPreclinical ActivityClinical Activity/Potential
RMC-6236 Induces deep and sustained tumor regressions in multiple RAS-mutant tumor models, particularly those with KRAS G12X mutations.[3]Has demonstrated preliminary anti-tumor activity and a manageable safety profile in patients with advanced solid tumors harboring KRAS mutations (NSCLC, PDAC, ovarian cancer).[2][3][11] Radiographic partial responses have been observed.[3][11]
RMC-5552 Shows significant anti-tumor activity in preclinical models with mTOR pathway activation.[5][6] Demonstrates marked combinatorial anti-tumor activity with RAS(ON) inhibitors, enhancing apoptosis and leading to durable tumor regressions.[5][6][9]In a Phase 1/1b monotherapy trial, showed clinical activity in tumors with mTORC1 signaling activation, with a confirmed partial response in a head and neck cancer patient.[5] Being developed as a "RAS Companion Inhibitor".[8]
RMC-4550 In preclinical HCC models, combination with an mTOR inhibitor (AZD8055) was highly synergistic, triggered apoptosis, and impaired tumor growth more effectively than monotherapies.[10]No direct clinical trial data for RMC-4550 is available in the provided search results. However, other SHP2 inhibitors are in clinical trials, often in combination with other targeted therapies.[12]

Experimental Protocols

Detailed experimental protocols for the characterization of these compounds are extensive. Below are generalized methodologies for key experiments typically cited in their preclinical and clinical development.

Cell Viability and Proliferation Assays

  • Objective: To determine the effect of the compounds on cancer cell growth.

  • Methodology:

    • Cancer cell lines with relevant mutations (e.g., KRAS G12D for RMC-6236, TSC1/2-null for RMC-5552) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the RMC compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by staining with reagents like crystal violet.

    • IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.

Western Blotting

  • Objective: To assess the modulation of target proteins and downstream signaling pathways.

  • Methodology:

    • Cells are treated with the RMC compound for a defined time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are incubated with primary antibodies against target proteins (e.g., phospho-ERK for RMC-6236, phospho-S6K or phospho-4EBP1 for RMC-5552, phospho-ERK for RMC-4550) and loading controls (e.g., total ERK, actin).

    • Secondary antibodies conjugated to a detection enzyme are used, and bands are visualized using chemiluminescence.

In Vivo Tumor Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Methodology:

    • Human cancer cell lines are implanted subcutaneously into immunocompromised mice.

    • Once tumors reach a certain volume, mice are randomized into treatment groups (vehicle control, RMC compound as a single agent, or in combination).

    • The compound is administered according to a specific dose and schedule (e.g., orally once daily for RMC-6236).

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., by western blotting or immunohistochemistry).

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cell_Culture Cell Line Selection (e.g., KRAS, mTOR pathway mutant) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Western_Blot Western Blot (Target Engagement & Pathway Modulation) Cell_Culture->Western_Blot Xenograft Tumor Xenograft Model Establishment Viability_Assay->Xenograft Promising results lead to... Treatment Compound Administration (Dose, Schedule) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Volume, Body Weight) Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis (e.g., Tumor Lysates) Efficacy->PD_Analysis Phase1 Phase 1/1b Trial (Safety, Tolerability, PK/PD, Preliminary Efficacy) Efficacy->Phase1 Favorable preclinical data...

Caption: General Drug Discovery and Development Workflow.

Conclusion

RMC-6236, RMC-5552, and RMC-4550 are distinct investigational therapies that target different, yet interconnected, key nodes in oncogenic signaling. RMC-6236 offers a novel approach to broadly target RAS-driven cancers by engaging the active form of the protein. RMC-5552 provides a potent and selective method to inhibit mTORC1, a central regulator of cell growth, with potential for both monotherapy and combination therapy. RMC-4550 targets SHP2, a critical upstream activator of the RAS pathway, and may be particularly effective in overcoming resistance when used in combination with other targeted agents. The continued clinical development of these compounds holds promise for advancing precision oncology and providing new therapeutic options for patients with cancers driven by these pathways.

References

A Comparative Guide to the Anti-Tumor Activity of Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical anti-tumor activity of allosteric SHP2 inhibitors, with a focus on RMC-4630 (developed by Revolution Medicines) and TNO155 (developed by Novartis). SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a critical signaling node and an oncoprotein that regulates the RAS-MAPK pathway, making it a compelling target for cancer therapy.[1][2] Allosteric inhibitors stabilize SHP2 in an auto-inhibited conformation, preventing its activation and subsequent signal transduction.[3] This guide summarizes key experimental data, provides detailed methodologies for reproducing these findings, and visualizes the underlying biological and experimental processes.

Mechanism of Action: SHP2 Inhibition in the RAS-MAPK Pathway

SHP2 is a non-receptor protein tyrosine phosphatase essential for signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[4] Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS. This, in turn, initiates the MAPK signaling cascade (RAF-MEK-ERK), which drives cell proliferation, survival, and differentiation.[2] In many cancers, this pathway is hyperactivated due to mutations in RTKs or RAS itself.[4] Allosteric SHP2 inhibitors block this signaling cascade, thereby inhibiting the growth of tumors dependent on the RAS-MAPK pathway.[1][2]

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2_SOS1 GRB2-SOS1 RTK->GRB2_SOS1 Growth Factor SHP2_inactive SHP2 (Auto-inhibited) RTK->SHP2_inactive Recruits & Activates RAS_GDP RAS-GDP (Inactive) GRB2_SOS1->RAS_GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GEF Activity RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GTP Promotes Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor RMC-4630 / TNO155 Inhibitor->SHP2_inactive Stabilizes Inhibitor->SHP2_active Allosteric Inhibition

Caption: Mechanism of SHP2 inhibition in the RAS-MAPK pathway.

Comparative In Vitro Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for RMC-4630 and TNO155 across various cancer cell lines, demonstrating their anti-proliferative activity.

Table 1: RMC-4630 Anti-Proliferative Activity (IC50)

Cell Line Cancer Type Key Mutation(s) p-ERK IC50 (nM) Reference
PC9 NSCLC EGFR ex19del 14 [5]

| NCI-H358 | NSCLC | KRAS G12C | 20 |[5] |

Table 2: TNO155 Anti-Proliferative Activity (IC50)

Cell Line Cancer Type Key Mutation(s) Proliferation IC50 (µM) Reference
KYSE520 Esophageal Cancer - 0.100 [6]
ORL-195 Oral Squamous Cell - < 1 [7]
SCC-9 Oral Squamous Cell - < 1 [7]
Kelly Neuroblastoma ALK F1174L ~1.5
SH-SY5Y Neuroblastoma ALK F1174L ~10 [1]
CHP-212 Neuroblastoma NRAS Q61K > 10 [1]

| SK-N-AS | Neuroblastoma | NRAS Q61R | > 10 |[1] |

Note: Data for RMC-4550, a tool compound related to RMC-4630, showed IC50 values under 2 µM in several KRAS G12 mutant cell lines.[8] TNO155 has demonstrated a wide range of IC50 values in oral squamous cell carcinoma lines, from 0.39 µM to over 200 µM.[7]

Comparative In Vivo Anti-Tumor Efficacy

The anti-tumor activity of SHP2 inhibitors is frequently evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. The efficacy is often measured as Tumor Growth Inhibition (TGI).

Table 3: In Vivo Anti-Tumor Activity of SHP2 Inhibitors

Compound Tumor Model Cancer Type Key Mutation(s) Dosing Regimen Outcome Reference
RMC-4630 Xenograft Various KRAS G12C, NF1 LOF, BRAF Class 3 30 mg/kg, daily (oral) Dose-dependent tumor growth suppression; some regressions observed. [5]
TNO155 Patient-Derived Xenograft (PDX) Lung Cancer EGFR mutant 10 mg/kg, twice daily Enhanced efficacy of osimertinib; achieved near-complete tumor regression in combination. [9]
TNO155 Xenograft Neuroblastoma ALK mutant Combination with Lorlatinib Delayed tumor growth and prolonged survival compared to monotherapy. [10]

| TNO155 | Xenograft | NSCLC | KRAS G12C | 10 mg/kg, twice weekly | Enhanced anti-tumor effects when combined with KRAS G12C inhibitor adagrasib. |[11] |

Preclinical data consistently show that while SHP2 inhibitors have modest single-agent activity, their primary potential lies in combination therapies. They can overcome or prevent adaptive resistance to other targeted agents like MEK, EGFR, and KRAS G12C inhibitors.[9][12]

Experimental Protocols and Workflows

Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments used to validate the anti-tumor activity of SHP2 inhibitors.

Xenograft_Workflow cluster_setup Model Establishment cluster_study Efficacy Study cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation (e.g., 5x10^6 cells) Cell_Culture->Implantation Growth 3. Tumor Growth (to ~100-200 mm³) Implantation->Growth Randomization 4. Randomize Mice into Groups Growth->Randomization Treatment 5. Daily Dosing (Vehicle vs. Drug) Randomization->Treatment Measurement 6. Measure Tumor Volume (2-3 times/week) Treatment->Measurement Endpoint 7. Endpoint Reached (e.g., max tumor size) Measurement->Endpoint Continue until Analysis 8. Calculate TGI % & Statistics Endpoint->Analysis

Caption: General experimental workflow for a mouse xenograft tumor model.
Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the SHP2 inhibitor (e.g., RMC-4630, TNO155) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol is used to detect the phosphorylation status of ERK, a key downstream marker of SHP2 and RAS-MAPK pathway activity.

Materials:

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the SHP2 inhibitor at various concentrations for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (β-actin) to ensure equal protein loading.

Protocol 3: Mouse Xenograft Model for In Vivo Efficacy

This protocol outlines the general steps for establishing and utilizing a subcutaneous xenograft model to test anti-tumor efficacy.

Materials:

  • Immunocompromised mice (e.g., athymic nu/nu or NOD-SCID)

  • Tumorigenic human cancer cell line

  • Sterile PBS and Matrigel (optional, can improve tumor take-rate)

  • Calipers for tumor measurement

  • Vehicle and drug formulations for oral gavage or other administration routes

Procedure:

  • Cell Preparation: Harvest cultured cancer cells and resuspend them in sterile PBS, often mixed 1:1 with Matrigel, at a concentration of 20-50 million cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 2-10 million cells) into the flank of each mouse.

  • Tumor Monitoring: Allow tumors to grow. Monitor the health of the mice and measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Begin treatment administration. For example, administer the SHP2 inhibitor (e.g., RMC-4630 at 30 mg/kg) or vehicle control daily via oral gavage.

  • Efficacy Monitoring: Continue to monitor mouse weight (as a measure of toxicity) and tumor volumes throughout the study.

  • Study Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a pre-defined treatment period. Mice may be euthanized earlier if they meet humane endpoint criteria.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study to quantify drug efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

References

No Public Data Available for RMC-4529 in Cancer Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information has been found regarding a compound designated as RMC-4529 from Revolution Medicines or any other source in the context of cancer research. The search for preclinical and clinical data, mechanism of action, and comparative studies for this compound did not yield any relevant results.

It is possible that "this compound" may be an internal preclinical designation that has not been publicly disclosed, a discontinued compound, or a typographical error.

Revolution Medicines' publicly disclosed pipeline focuses on a series of small molecule inhibitors targeting the RAS and mTOR signaling pathways, with compounds identified by different numerical designations. These include RAS(ON) inhibitors like RMC-6236 and RMC-9805, and RAS companion inhibitors such as the SHP2 inhibitor RMC-4630.

Given the absence of any data on this compound, it is not possible to provide a comparison guide, detail experimental protocols, or create the requested visualizations for this specific compound.

Researchers, scientists, and drug development professionals interested in the work of Revolution Medicines may find relevant information on their publicly announced clinical-stage and preclinical compounds. These compounds are currently being investigated in various well-characterized cancer models and clinical trials. For accurate and up-to-date information, it is recommended to consult official publications and press releases from Revolution Medicines.

Comparative analysis of RMC-4529 and trametinib

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis between RMC-4529 and trametinib is not possible at this time due to the lack of publicly available information on this compound. Extensive searches of scientific literature, clinical trial databases, and publications from its developer, Revolution Medicines, did not yield any specific data regarding the mechanism of action, preclinical findings, or clinical development of a compound designated as this compound.

Information from Revolution Medicines primarily focuses on their pipeline of RAS(ON) inhibitors, including compounds such as RMC-6236, RMC-6291, and RMC-9805, and their SHP2 inhibitor, RMC-4630.

Therefore, this guide will provide a detailed overview of trametinib, a well-established MEK inhibitor, to serve as a reference for researchers and drug development professionals.

Trametinib: A Comprehensive Overview

Trametinib is an orally bioavailable, selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. It is a key component in the treatment of various cancers, particularly those driven by mutations in the RAS/RAF/MEK/ERK signaling pathway.

Mechanism of Action

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis. In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.

Trametinib targets and inhibits the kinase activity of MEK1 and MEK2. By binding to an allosteric site on the MEK enzymes, trametinib prevents their activation by upstream RAF kinases. This, in turn, blocks the phosphorylation and activation of ERK1 and ERK2, the downstream effectors of the pathway. The inhibition of ERK signaling ultimately leads to a decrease in tumor cell proliferation and survival.

Signaling Pathway of Trametinib's Action

Trametinib_Mechanism cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival MEK->ERK Phosphorylation Trametinib Trametinib Trametinib->MEK Inhibition

Caption: Mechanism of action of trametinib in the MAPK/ERK signaling pathway.

Quantitative Data on Trametinib

The following tables summarize key quantitative data for trametinib based on preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of Trametinib

ParameterValueReference
Bioavailability~72%--INVALID-LINK--
Time to Peak Plasma Concentration (Tmax)1.5 hours--INVALID-LINK--
Plasma Protein Binding~97.4%--INVALID-LINK--
MetabolismDeacetylation and mono-oxygenation--INVALID-LINK--
Elimination Half-life4 days--INVALID-LINK--

Table 2: Efficacy of Trametinib in BRAF V600E/K-Mutant Metastatic Melanoma (METRIC Study)

EndpointTrametinib (n=214)Chemotherapy (n=108)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival4.8 months1.5 months0.45 (0.33-0.62)<0.001
Overall Response Rate22%8%-<0.001
Median Overall Survival15.6 months11.3 months0.78 (0.58-1.03)0.08

Note: The overall survival data is from an updated analysis and is confounded by crossover from the chemotherapy arm to the trametinib arm.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used in the preclinical evaluation of MEK inhibitors like trametinib.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of a compound against MEK1/2 kinases.

Methodology:

  • Recombinant human MEK1 or MEK2 enzyme is incubated with the test compound (e.g., trametinib) at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a substrate, such as inactive ERK2.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated ERK2 is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

  • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cancer cells with known mutational status (e.g., BRAF V600E mutant melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound (e.g., trametinib) or a vehicle control.

  • The cells are incubated for a period of 72 to 96 hours.

  • Cell viability or proliferation is measured using a colorimetric (e.g., MTT or WST-1 assay) or fluorometric (e.g., CyQUANT® assay) method.

  • The concentration of the compound that inhibits 50% of cell growth (GI50 or IC50) is determined by plotting the percentage of cell growth inhibition against the compound concentration.

Experimental Workflow for In Vitro Assays

experimental_workflow cluster_kinase In Vitro Kinase Assay cluster_cell Cell Proliferation Assay k1 Incubate MEK1/2 with Trametinib k2 Add ATP and inactive ERK2 k1->k2 k3 Quantify phosphorylated ERK2 k2->k3 k4 Calculate IC50 k3->k4 c1 Seed cancer cells c2 Treat with Trametinib c1->c2 c3 Incubate for 72-96h c2->c3 c4 Measure cell viability c3->c4 c5 Calculate GI50 c4->c5

Caption: General workflow for in vitro kinase and cell proliferation assays.

Conclusion

Trametinib is a potent and selective MEK1/2 inhibitor with proven clinical efficacy in the treatment of BRAF-mutant melanoma and other cancers. Its mechanism of action is well-characterized, and a substantial body of preclinical and clinical data supports its use. While a direct comparison with this compound is not feasible due to the absence of public data on the latter, the information provided on trametinib serves as a valuable benchmark for the evaluation of novel MEK inhibitors and other agents targeting the MAPK pathway. Researchers and clinicians are encouraged to consult the latest clinical trial results and prescribing information for the most up-to-date data on trametinib.

Safety Operating Guide

Personal protective equipment for handling RMC-4529

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like RMC-4529, an mTOR inhibitor, is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all personnel.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, based on established safety data for similar research compounds.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 approvedProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant GlovesNitrile or neoprene, disposablePrevents skin contact with the compound.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorN95 or higher, based on risk assessmentRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Safe Handling and Experimental Protocol

Safe handling practices are crucial to minimize exposure and prevent contamination. The following protocol outlines the step-by-step procedure for handling this compound in a laboratory setting.

Experimental Workflow Diagram

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Gather Materials prep_hood->prep_materials weigh 4. Weigh Compound prep_materials->weigh dissolve 5. Dissolve in Solvent weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decontaminate 7. Decontaminate Surfaces experiment->decontaminate dispose_waste 8. Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Step-by-Step Procedure:
  • Preparation:

    • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on a full-length lab coat, safety glasses with side shields, and chemical-resistant gloves. If handling the powder outside of a fume hood, a NIOSH-approved respirator is mandatory.

    • Prepare the Chemical Fume Hood: Ensure the fume hood is functioning correctly. The work surface should be clean and decontaminated. Line the work area with absorbent bench paper.

    • Gather Materials: Assemble all necessary equipment, including a calibrated analytical balance, appropriate glassware, solvent for dissolution, and waste containers.

  • Handling this compound:

    • Weighing: Carefully weigh the required amount of this compound powder in the chemical fume hood. Use a spatula to transfer the powder and avoid generating dust.

    • Dissolution: Add the appropriate solvent to the vessel containing the this compound powder. Gently swirl or vortex to dissolve. Keep the container closed as much as possible.

    • Experimental Use: Conduct all experimental procedures involving this compound within the chemical fume hood to minimize the risk of inhalation or skin contact.

  • Cleanup and Disposal:

    • Decontamination: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).

    • Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in a designated hazardous waste container. Unused this compound and solutions should also be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary to minimize harm.

Emergency Response Logic

Emergency Response for this compound Incidents incident Incident Occurs spill Spill incident->spill exposure Personal Exposure incident->exposure evacuate Evacuate Area spill->evacuate notify Notify Supervisor & EH&S spill->notify exposure->notify remove_clothing Remove Contaminated Clothing exposure->remove_clothing spill_kit Use Spill Kit evacuate->spill_kit wash_area Wash Affected Area remove_clothing->wash_area seek_medical Seek Medical Attention wash_area->seek_medical dispose_spill Dispose of Spill Debris spill_kit->dispose_spill

Caption: Logical flow of actions in response to an this compound spill or exposure.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EH&S) department.

By adhering to these safety guidelines, researchers can handle this compound with confidence, ensuring a safe and productive research environment. Always consult the specific Safety Data Sheet (SDS) for the compound and follow all institutional safety protocols.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.